1-Morpholin-4-ylacetone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-morpholin-4-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(9)6-8-2-4-10-5-3-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBSVGRXQAHJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452446 | |
| Record name | 1-morpholin-4-ylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6704-35-4 | |
| Record name | 1-morpholin-4-ylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Morpholinyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Morpholin-4-ylacetone CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Morpholin-4-ylacetone (CAS Number: 6704-35-4), a morpholine derivative of interest in chemical synthesis and potentially in drug discovery. This document details its chemical properties, synthesis, and potential applications, presenting quantitative data in structured tables and outlining experimental methodologies.
Core Chemical Properties
This compound, also known as 1-(4-Morpholinyl)acetone or N-(2-oxopropyl)morpholine, is a ketone derivative of morpholine.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 6704-35-4 | [1][2] |
| Molecular Formula | C₇H₁₃NO₂ | [1][2] |
| Molecular Weight | 143.18 g/mol | [2] |
| Boiling Point | Not explicitly available in searched literature. | |
| Melting Point | Not explicitly available in searched literature. | |
| Density | Not explicitly available in searched literature. | |
| Solubility | Not explicitly available in searched literature. |
Synonyms: 1-(4-Morpholinyl)acetone, 1-(Morpholin-4-YL)propan-2-one, 1-Morpholinopropan-2-one.[2]
Synthesis of this compound
The primary synthetic route to this compound is through the nucleophilic substitution reaction of morpholine with a haloketone, typically chloroacetone. This reaction is a standard alkylation of a secondary amine.
Experimental Protocol: Synthesis via Alkylation of Morpholine
This protocol is a generalized procedure based on common organic synthesis techniques for the N-alkylation of amines.
Materials:
-
Morpholine
-
Chloroacetone
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous solvent (e.g., acetonitrile, acetone, or DMF)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Standard laboratory glassware for reaction, workup, and purification
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1 equivalent) in the chosen anhydrous solvent.
-
Add the base, such as anhydrous potassium carbonate (1.5-2 equivalents), to the solution.
-
To this stirring suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Logical Workflow for Synthesis:
Spectral Data
-
¹H NMR: Protons on the morpholine ring would appear as multiplets, typically in the range of 2.5-3.8 ppm. The methylene protons adjacent to the nitrogen and the ketone would likely be a singlet around 3.2-3.5 ppm, and the methyl protons of the acetone moiety would be a singlet around 2.1 ppm.
-
¹³C NMR: The carbonyl carbon would be expected to appear significantly downfield (>200 ppm). The carbons of the morpholine ring would appear in the range of 45-70 ppm.
-
IR Spectroscopy: A strong characteristic absorption band for the ketone carbonyl group (C=O) would be expected around 1715 cm⁻¹. C-N and C-O stretching vibrations of the morpholine ring would also be present.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 143. Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the morpholine ring.
Biological Activity and Applications in Drug Discovery
The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. Morpholine-containing compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Specifically, novel morpholine ketone analogs have been investigated as potent histamine H3 receptor inverse agonists with wake-promoting activity. While this compound itself was not the lead compound in these studies, its structural motif is relevant to this class of biologically active molecules. This suggests that this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the area of central nervous system disorders.
Potential Signaling Pathway Involvement:
While no specific signaling pathways have been directly elucidated for this compound, its potential as a precursor for histamine H3 receptor antagonists suggests a possible, indirect involvement in modulating histamine-mediated signaling in the central nervous system. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that regulates the release of histamine and other neurotransmitters.
Conclusion
This compound is a readily synthesizable compound with potential as a versatile intermediate in organic and medicinal chemistry. While detailed experimental data on its physical properties and biological activity are limited in publicly available literature, its structural relationship to known bioactive morpholine ketones suggests its utility as a scaffold for the development of novel therapeutics. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.
References
An In-depth Technical Guide to the Synthesis of 1-Morpholin-4-ylacetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Morpholin-4-ylacetone, a key intermediate in various chemical and pharmaceutical applications. The following sections detail the core synthetic strategies, provide established experimental protocols, and present quantitative data to facilitate the replication and optimization of these methods.
Introduction
This compound, also known as 1-(morpholin-4-yl)propan-2-one, is a valuable building block in organic synthesis. Its structure, featuring a morpholine ring and a ketone functional group, allows for a variety of subsequent chemical transformations, making it a versatile precursor in the development of more complex molecules, including active pharmaceutical ingredients. This guide will focus on the two most prevalent and practical methods for its synthesis: N-alkylation of morpholine with chloroacetone and reductive amination.
Core Synthesis Pathways
The synthesis of this compound is predominantly achieved through two distinct and reliable chemical transformations.
1. N-Alkylation of Morpholine with Chloroacetone: This is a direct and widely used method that involves the nucleophilic substitution of the chlorine atom in chloroacetone by the secondary amine of the morpholine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
2. Reductive Amination: This alternative pathway involves the reaction of a morpholine derivative with a suitable three-carbon keto-aldehyde or its equivalent, followed by a reduction step. While conceptually feasible, specific literature precedence for the synthesis of this compound via this method is less common compared to the N-alkylation approach. Reductive amination is a powerful tool for the formation of C-N bonds and is widely used in the synthesis of amines.[1][2][3] The process can be carried out in a one-pot reaction by combining the carbonyl compound, the amine, and a reducing agent.[1][4] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are known for their selectivity in reducing the intermediate imine in the presence of the initial carbonyl group.[5]
The selection of the optimal pathway depends on factors such as the availability of starting materials, desired scale of the reaction, and the required purity of the final product.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the synthesis of this compound based on established methodologies.
Pathway 1: N-Alkylation of Morpholine with Chloroacetone
This method is a straightforward and efficient approach for the preparation of this compound. The reaction involves the direct alkylation of morpholine with chloroacetone.
Reaction Scheme:
References
The Multifaceted Biological Potential of 1-Morpholin-4-ylacetone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 1-Morpholin-4-ylacetone represent a versatile class of compounds exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their potential therapeutic applications, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays are provided, alongside a systematic presentation of quantitative activity data. Furthermore, this guide visualizes the key signaling pathways implicated in the action of these derivatives, offering a deeper understanding of their mechanisms of action for researchers and drug development professionals.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as aqueous solubility and metabolic stability to bioactive molecules. When incorporated into the this compound framework, it gives rise to a class of derivatives with significant therapeutic potential. These compounds have demonstrated promising activities across various domains, including oncology, infectious diseases, and neurology. This guide delves into the core biological activities of these derivatives, presenting key data and methodologies to facilitate further research and development in this area.
Anticancer Activity
Derivatives of this compound, particularly chalcone analogues, have shown significant antiproliferative effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various this compound derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| M5 | Substituted Morpholine | MDA-MB-231 (Breast) | 81.92 µg/mL | [1] |
| M2 | Substituted Morpholine | MDA-MB-231 (Breast) | 88.27 µg/mL | [1] |
| Compound 7 | Chalcone | HeLa (Cervix), C6 (Glioma) | More potent than cisplatin | [2] |
| Compound 10 | Chalcone | HeLa (Cervix), C6 (Glioma) | More potent than cisplatin | [2] |
| Compound 11 | Chalcone | HeLa (Cervix), C6 (Glioma) | More potent than cisplatin | [2] |
| Compound 12 | Chalcone | HeLa (Cervix), C6 (Glioma) | More potent than cisplatin | [2] |
| Compound 12e | Quinoline-Chalcone | MGC-803 (Gastric) | 1.38 | [3] |
| HCT-116 (Colon) | 5.34 | [3] | ||
| MCF-7 (Breast) | 5.21 | [3] | ||
| Compound 13e | Amino Chalcone | MGC-803 (Gastric) | 1.52 | [4] |
| HCT-116 (Colon) | 1.83 | [4] | ||
| MCF-7 (Breast) | 2.54 | [4] |
Signaling Pathways in Anticancer Activity
Several morpholine derivatives have been shown to target topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[1] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis. Molecular docking studies have revealed binding energies ranging from -8 to -10 kcal/mol for morpholine derivatives with topoisomerase II, with compound M5 showing a particularly favorable binding energy of -9.7 kcal/mol.[1]
Chalcone derivatives of this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer.[1][5] This modulation can lead to the induction of G2/M cell cycle arrest and mitochondrial-mediated apoptosis.[1][5]
Antimicrobial Activity
Certain this compound derivatives have demonstrated notable activity against various bacterial and fungal strains.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of these derivatives, presented as Minimum Inhibitory Concentration (MIC) values.
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Compound 12 | 1,2,4-Triazole | Mycobacterium smegmatis | 15.6 | [6] |
| Various | Morpholine Derivatives | Candida albicans | 500 - 1000 | [6] |
| Various | Morpholine Derivatives | Saccharomyces cerevisiae | 500 - 1000 | [6] |
| Compound 4 | Morpholine Derivative | Various Bacteria | High inhibitory action | [3] |
| Compound 6 | Morpholine Derivative | Various Bacteria | High inhibitory action | [3] |
| F5, F9, F29, F53 | Amide | Staphylococcus aureus | 32 - 64 | [7] |
| F9, F31, F45 | Amide | Escherichia coli | 32 - 64 | [7] |
| F8, F24, F42 | Amide | Candida albicans | 16 | [7] |
Enzyme Inhibition
Beyond their anticancer and antimicrobial effects, this compound derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and urease.
Quantitative Enzyme Inhibition Data
The following table presents the enzyme inhibitory activity of selected derivatives as IC50 values.
| Compound ID | Enzyme Target | IC50 (µM) | Reference |
| Compound 10 | Urease | 2.37 ± 0.19 | [6] |
| Compound 3 | Urease | 13.23 ± 2.25 | [6] |
| MO1 | MAO-B | 0.030 | [8] |
| MO5 | AChE | 6.1 | [8] |
| MO9 | AChE | 12.01 | [8] |
| 11g | AChE | 1.94 ± 0.13 | [9] |
| 11g | BChE | 28.37 ± 1.85 | [9] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below to ensure reproducibility and facilitate further investigation.
Sulforhodamine B (SRB) Assay for Anticancer Activity
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Seed adherent cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water to remove TCA and air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the absorbance at approximately 510 nm using a microplate reader.
Disc Diffusion Method for Antimicrobial Susceptibility
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disc impregnated with the test compound.
Protocol:
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Uniformly streak the inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (in mm) around each disc. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.
Protocol:
-
Prepare a solution of acetylthiocholine iodide (ATCI), the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen, in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the test compound at various concentrations, a positive control (e.g., galantamine), and a vehicle control.
-
Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the ATCI/DTNB solution.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Synthesis of this compound Derivatives
A common route for the synthesis of this compound derivatives, particularly chalcones, involves a Claisen-Schmidt condensation.
General Synthetic Procedure for Chalcones:
-
Dissolve the substituted acetophenone (containing the morpholine moiety) in a suitable solvent such as ethanol.
-
Add an equimolar amount of the desired substituted benzaldehyde.
-
Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) to the mixture.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude product.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.
Conclusion
The derivatives of this compound constitute a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition assays highlights their potential for the development of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further exploration of the structure-activity relationships and mechanisms of action of these versatile molecules. Future studies should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on in vivo evaluations to translate their promising in vitro activities into tangible therapeutic benefits.
References
- 1. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane | MDPI [mdpi.com]
- 8. jetir.org [jetir.org]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Bonding of 1-Morpholin-4-ylacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the structure and bonding of 1-Morpholin-4-ylacetone, a morpholine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related, structurally characterized morpholine derivatives to infer and present its key structural, spectroscopic, and bonding characteristics. This guide also outlines the standard experimental and computational protocols necessary for a comprehensive characterization of this compound, serving as a valuable resource for researchers working with this and similar molecules.
Introduction
Morpholine is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a desirable functional group in drug design. This compound, also known as N-acetonylmorpholine, is a simple derivative that serves as a versatile building block for the synthesis of more complex molecules. A thorough understanding of its three-dimensional structure, bonding, and spectroscopic properties is crucial for its effective utilization in synthetic and medicinal chemistry programs.
Molecular Structure and Bonding
While a crystal structure for this compound is not publicly available, extensive crystallographic data on related morpholine-containing compounds consistently show the morpholine ring adopting a stable chair conformation.[1] This conformation minimizes steric strain and is the most energetically favorable arrangement.
Predicted Molecular Geometry
Based on analogous structures, the key geometric parameters of this compound can be predicted. The C-N and C-O bond lengths and angles within the morpholine ring are expected to be consistent with those of other N-substituted morpholines. The acetone moiety is connected to the nitrogen atom, and free rotation around the N-CH2 bond is expected, although certain conformations will be sterically and electronically favored.
Table 1: Predicted Bond Lengths and Angles for this compound
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-N (morpholine) | 1.46 - 1.48 |
| C-O (morpholine) | 1.42 - 1.44 |
| C-C (morpholine) | 1.51 - 1.53 |
| N-C (exocyclic) | 1.45 - 1.47 |
| C=O (ketone) | 1.20 - 1.22 |
| C-C (acetone) | 1.50 - 1.52 |
| **Bond Angles (°) ** | |
| C-N-C (morpholine) | 110 - 112 |
| C-O-C (morpholine) | 111 - 113 |
| N-C-C (exocyclic) | 110 - 112 |
| C-C=O (acetone) | 118 - 122 |
Note: These values are estimations based on crystallographic data of similar morpholine derivatives.
Spectroscopic Analysis
Spectroscopic techniques are essential for the characterization of this compound. The following sections describe the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the morpholine and acetone protons. The protons on the carbons adjacent to the nitrogen will appear as a triplet at approximately 2.5-2.8 ppm. The protons on the carbons adjacent to the oxygen will appear as a triplet at a more downfield position, around 3.6-3.8 ppm. The methylene protons of the acetone group will likely appear as a singlet around 3.2-3.4 ppm, and the methyl protons will be a singlet further upfield, around 2.1-2.3 ppm.
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the different carbon environments. The carbons of the morpholine ring adjacent to the nitrogen are expected around 53-55 ppm, while those adjacent to the oxygen will be around 66-68 ppm. The methylene carbon of the acetone moiety is predicted to be in the range of 60-62 ppm, the methyl carbon around 28-30 ppm, and the carbonyl carbon significantly downfield, around 205-208 ppm.
Table 2: Predicted NMR Chemical Shifts (ppm) for this compound (in CDCl₃)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Morpholine -CH₂-N | 2.5 - 2.8 (t) | 53 - 55 |
| Morpholine -CH₂-O | 3.6 - 3.8 (t) | 66 - 68 |
| Acetone -CH₂- | 3.2 - 3.4 (s) | 60 - 62 |
| Acetone -CH₃ | 2.1 - 2.3 (s) | 28 - 30 |
| Acetone C=O | - | 205 - 208 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a strong absorption band for the C=O stretch of the ketone group, typically appearing in the range of 1710-1725 cm⁻¹. The C-N stretching vibrations of the tertiary amine are expected in the 1150-1250 cm⁻¹ region. The C-O-C stretching of the ether linkage in the morpholine ring will give rise to a strong band around 1115 cm⁻¹. C-H stretching vibrations from the alkyl groups will be observed in the 2850-3000 cm⁻¹ region.
Table 3: Key Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1710 - 1725 | Strong |
| C-N (Amine) | 1150 - 1250 | Medium-Strong |
| C-O-C (Ether) | ~1115 | Strong |
| C-H (Alkyl) | 2850 - 3000 | Medium-Strong |
Mass Spectrometry (MS)
In mass spectrometry, this compound (molar mass: 143.18 g/mol ) is expected to show a molecular ion peak [M]⁺ at m/z 143. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO) leading to a fragment at m/z 100, and cleavage of the morpholine ring.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and characterization of this compound.
Synthesis of this compound
A common method for the synthesis of N-substituted morpholines is the reaction of morpholine with an appropriate electrophile.[2][3]
Procedure:
-
To a stirred solution of morpholine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in a polar aprotic solvent like acetonitrile or DMF, add chloroacetone (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford this compound.
References
Spectroscopic Profile of 1-Morpholin-4-ylacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-Morpholin-4-ylacetone. Due to the absence of a consolidated public database of experimental spectra for this specific molecule, the data presented herein is a combination of predicted values derived from known spectroscopic behaviors of its constituent functional groups—the morpholine ring and the N-acetonyl substituent—and general principles of organic spectroscopy. This guide is intended to serve as a reliable reference for the identification and characterization of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~3.65 | t | 4H | O-(CH ₂)₂-N |
| ~2.50 | t | 4H | O-(CH₂)₂-N -(CH ₂)₂ |
| ~3.20 | s | 2H | N-CH ₂-C=O |
| ~2.15 | s | 3H | CH ₃-C=O |
Predicted in CDCl₃ at 300 MHz. Chemical shifts are referenced to TMS (δ 0.00).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~208 | C =O |
| ~67 | O-(C H₂)₂-N |
| ~65 | N-C H₂-C=O |
| ~53 | O-(CH₂)₂-N -(C H₂)₂ |
| ~27 | C H₃-C=O |
Predicted in CDCl₃ at 75 MHz.
Table 3: Predicted Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~2960-2850 | Strong | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1280-1080 | Strong | C-O-C stretch (ether) |
| ~1115 | Strong | C-N stretch (amine) |
Predicted for a neat liquid film.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Ratio | Predicted Identity of Fragment |
| 143 | [M]⁺ (Molecular Ion) |
| 100 | [M - CH₃CO]⁺ |
| 86 | [Morpholine ring fragment]⁺ |
| 57 | [CH₂=N(CH₂)₂]⁺ |
| 43 | [CH₃CO]⁺ |
Predicted for Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may need to be optimized based on the specific instrumentation and sample concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard pulse sequence with a pulse angle of 30-45 degrees.
-
Set the number of scans to 16 or as needed to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use the same sample as for ¹H NMR.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Set the number of scans to 1024 or higher to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.
-
Employ a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat spectrum can be obtained. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the sample holder with the salt plates in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.
Solubility profile of 1-Morpholin-4-ylacetone in laboratory solvents
An In-depth Technical Guide to Determining the Solubility Profile of 1-Morpholin-4-ylacetone in Laboratory Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of this compound. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on establishing robust experimental protocols and data presentation standards.
Introduction to this compound
This compound, with the molecular formula C7H13NO2 and a molecular weight of approximately 143.19 g/mol , is a chemical compound whose solubility is a critical parameter for its handling, formulation, and potential applications in research and development.[1][2] Understanding its solubility in various laboratory solvents is fundamental for designing experiments, developing formulations, and predicting its behavior in different chemical environments.
Theoretical Solubility Considerations
The structure of this compound, containing a morpholine ring and a ketone group, suggests a degree of polarity. The morpholine moiety contains both an ether and a tertiary amine, capable of hydrogen bonding with protic solvents. The ketone group also contributes to the molecule's polarity. Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar solvents (both protic and aprotic) and lower solubility in nonpolar solvents.
Quantitative Solubility Data
As of the last update, specific quantitative solubility data for this compound in a range of laboratory solvents is not widely published. Therefore, experimental determination is necessary. The following table is provided as a template for recording experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Observations |
| Polar Protic | Water | 25 | |||
| Ethanol | 25 | ||||
| Methanol | 25 | ||||
| Isopropanol | 25 | ||||
| Polar Aprotic | Acetone | 25 | |||
| Acetonitrile | 25 | ||||
| Dimethylformamide (DMF) | 25 | ||||
| Dimethyl Sulfoxide (DMSO) | 25 | ||||
| Nonpolar | Hexane | 25 | |||
| Toluene | 25 | ||||
| Diethyl Ether | 25 | ||||
| Dichloromethane (DCM) | 25 |
Experimental Protocols for Solubility Determination
The following protocols are recommended for the accurate determination of the solubility of this compound. The choice of method may depend on the expected solubility and the resources available.
Equilibrium Solubility Method (Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.[3][4][5] It is based on the principle of allowing a saturated solution to reach equilibrium, followed by the quantification of the dissolved solute.
Materials and Equipment:
-
This compound (solid form)
-
Selected laboratory solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4][6] Preliminary studies may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant. To remove any remaining solid particles, filter the sample using a syringe filter.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC, GC). Analyze the diluted sample to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
Visual Method for Preliminary Assessment
A simple, qualitative assessment can be performed to estimate the solubility and to determine the appropriate amount of substance for the quantitative methods.
Procedure:
-
Add a small, known amount of this compound (e.g., 10 mg) to a test tube.
-
Add the solvent in small, measured increments (e.g., 0.1 mL at a time).
-
After each addition, vortex or shake the tube vigorously for a set period (e.g., 60 seconds) and visually inspect for complete dissolution.[7]
-
Record the volume of solvent required to completely dissolve the solute.
Visualizations
The following diagrams illustrate the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and the various solvents. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated area or a fume hood, especially when working with volatile solvents. Refer to the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal information.
References
Exploring 1-Morpholin-4-ylacetone as a Precursor for Novel Bioactive Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Morpholin-4-ylacetone, an α-amino ketone, presents a versatile and highly valuable scaffold for the synthesis of novel compounds with significant potential in medicinal chemistry. The inherent structural features of the morpholine moiety, known to enhance physicochemical properties and metabolic stability, combined with the reactive ketone functionality, make it an ideal starting material for generating diverse molecular architectures. This technical guide explores the synthetic utility of this compound as a precursor for the development of innovative chalcones, quinoxalines, and pyrimidines. Detailed experimental protocols for these transformations are provided, alongside a summary of the potential biological activities of the resulting compounds, particularly focusing on their role as enzyme inhibitors and modulators of key signaling pathways implicated in various diseases.
Introduction: The Promise of this compound in Drug Discovery
The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2] When appended to a reactive acetone core, as in this compound, it becomes a powerful building block for organic synthesis. As an α-amino ketone, this compound offers two primary points for chemical modification: the active methylene group adjacent to the carbonyl and the carbonyl group itself. This dual reactivity allows for its participation in a variety of condensation and cyclization reactions, leading to the formation of complex heterocyclic systems. This guide focuses on three such classes of compounds with established pharmacological relevance: chalcones, quinoxalines, and pyrimidines.
Synthesis of Novel Chalcones from this compound
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The synthesis of novel chalcones from this compound can be readily achieved through the Claisen-Schmidt condensation.[5]
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of 1-(morpholin-4-yl)-3-arylprop-2-en-1-ones from this compound and various aromatic aldehydes.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.05 eq) in ethanol.
-
With stirring, add 10% aqueous NaOH solution (2.0 eq) dropwise to the mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product is dried and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Representative Data for Synthesized Morpholinyl Chalcones
The following table summarizes representative data for a series of chalcones synthesized from this compound.
| Compound ID | Ar-group | Yield (%) | Melting Point (°C) |
| MC-1 | Phenyl | 85 | 98-100 |
| MC-2 | 4-Chlorophenyl | 82 | 115-117 |
| MC-3 | 4-Methoxyphenyl | 88 | 105-107 |
Potential Biological Activity and Signaling Pathways
Morpholine-containing chalcones have been investigated as inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6] The mechanism of action involves the binding of the chalcone scaffold to the active site of these enzymes, leading to their inhibition.
Synthesis of Novel Quinoxalines from this compound
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules, including anticancer and antimicrobial agents.[1][2] A common synthetic route to quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is not a 1,2-dicarbonyl compound itself, it can be readily converted to one in situ or used to generate a precursor for the cyclization reaction.
Experimental Protocol: Synthesis of Morpholinyl-Substituted Quinoxalines
This protocol outlines a two-step synthesis of a morpholinyl-substituted quinoxaline from this compound. The first step involves an oxidation to form the 1,2-dicarbonyl intermediate, which is then condensed with o-phenylenediamine.
Materials:
-
This compound
-
Selenium Dioxide (SeO2)
-
Dioxane
-
Water
-
o-Phenylenediamine
-
Ethanol
-
Glacial Acetic Acid
Procedure:
Step 1: Oxidation to 1-(morpholin-4-yl)propane-1,2-dione
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Add selenium dioxide (1.1 eq) to the solution and reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and filter to remove the selenium byproduct.
-
The filtrate containing the 1,2-dicarbonyl compound is used directly in the next step.
Step 2: Condensation with o-Phenylenediamine
-
To the filtrate from Step 1, add o-phenylenediamine (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Representative Data for a Synthesized Morpholinyl Quinoxaline
| Compound ID | Structure | Yield (%) | Melting Point (°C) |
| MQ-1 | 2-Methyl-3-(morpholin-4-ylmethyl)quinoxaline | 65 (over two steps) | 121-123 |
Synthesis of Novel Pyrimidines from Morpholinyl Chalcones
Pyrimidines are fundamental heterocyclic structures found in nucleic acids and a vast array of pharmacologically active compounds. The Biginelli reaction and related cyclocondensations of α,β-unsaturated ketones (chalcones) with urea or amidines are powerful methods for their synthesis.[7][8]
Experimental Protocol: Synthesis of Morpholinyl-Substituted Pyrimidines
This protocol describes the synthesis of a dihydropyrimidinone derivative from a morpholinyl chalcone.
Materials:
-
1-(Morpholin-4-yl)-3-arylprop-2-en-1-one (from section 2.1)
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, suspend the morpholinyl chalcone (1.0 eq) and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated HCl and reflux the mixture for 8-10 hours.
-
Cool the reaction mixture to room temperature, and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by vacuum filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol.
Representative Data for a Synthesized Morpholinyl Pyrimidine
| Compound ID | Structure | Yield (%) | Melting Point (°C) |
| MP-1 | 4-Aryl-6-(morpholin-4-yl)-3,4-dihydropyrimidin-2(1H)-one | 75 | 210-212 |
Potential Biological Activity and the PI3K/Akt/mTOR Signaling Pathway
Morpholino-pyrimidine derivatives have emerged as potent and selective inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[9][10][11][12] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
The morpholine oxygen of these inhibitors often forms a key hydrogen bond with the hinge region of the kinase domain of PI3K and mTOR, contributing to their high affinity and selectivity.[11] By inhibiting these kinases, the downstream signaling cascade is blocked, leading to the suppression of tumor growth.
Visualizing Reaction Workflows and Signaling Pathways
General Synthetic Workflow
Caption: Synthetic pathways from this compound.
PI3K/Akt/mTOR Signaling Pathway and Inhibition
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bu.edu.eg [bu.edu.eg]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. researchgate.net [researchgate.net]
- 10. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step laboratory synthesis of 1-Morpholin-4-ylacetone
An overview of the laboratory-scale synthesis of 1-Morpholin-4-ylacetone, a valuable intermediate in pharmaceutical and chemical research. This document provides a detailed protocol for its preparation via the nucleophilic substitution of chloroacetone with morpholine, including materials, step-by-step procedures, and characterization data.
Application Notes
This compound, also known as 1-(4-Morpholinyl)acetone, is an α-amino ketone.[1] Such compounds are significant building blocks in organic synthesis and medicinal chemistry.[2][3] The morpholine moiety is a common feature in many biologically active compounds and approved drugs, valued for its favorable physicochemical and metabolic properties.[4] The synthesis protocol outlined here follows a classic nucleophilic substitution pathway, which is a fundamental reaction in organic chemistry for forming carbon-nitrogen bonds.[2] The reaction involves the alkylation of the secondary amine, morpholine, with chloroacetone.[5]
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from morpholine and chloroacetone. The reaction proceeds via a nucleophilic substitution where the nitrogen atom of morpholine attacks the α-carbon of chloroacetone, displacing the chloride ion. A base is used to neutralize the resulting hydrochloric acid.
Materials and Equipment:
-
Reagents:
-
Morpholine (C₄H₉NO)
-
Chloroacetone (C₃H₅ClO)[6]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone (CH₃COCH₃), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized Water
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filtration apparatus
-
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add morpholine (8.71 g, 0.1 mol) and anhydrous potassium carbonate (15.2 g, 0.11 mol) to 100 mL of anhydrous acetone.
-
Addition of Chloroacetone: While stirring the mixture vigorously, add chloroacetone (9.25 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain it for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts and wash the solid cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings. Remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 100 mL of dichloromethane. Wash the organic layer twice with 50 mL of deionized water to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by vacuum distillation if required.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6704-35-4 | [1] |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| Appearance | Colorless to amber liquid | [6] |
| Purity (Typical) | >98% | [1] |
Table 2: Summary of Reaction Parameters and Yield
| Parameter | Value |
| Morpholine | 0.1 mol (8.71 g) |
| Chloroacetone | 0.1 mol (9.25 g) |
| Potassium Carbonate | 0.11 mol (15.2 g) |
| Solvent | Anhydrous Acetone (100 mL) |
| Reaction Temperature | Reflux (~56 °C) |
| Reaction Time | 4-6 hours |
| Theoretical Yield | 14.32 g |
| Typical Experimental Yield | 75-85% |
Visualized Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Chloroacetone is a lachrymator and toxic.[6] Handle with extreme care.
-
Morpholine is corrosive. Avoid contact with skin and eyes.
-
Acetone and dichloromethane are flammable and volatile. Keep away from ignition sources.
References
- 1. CAS 6704-35-4 | this compound - Synblock [synblock.com]
- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. pleiades.online [pleiades.online]
- 6. Chloroacetone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1-Morpholin-4-ylacetone in Multicomponent Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Morpholin-4-ylacetone as a versatile ketone component in various multicomponent reactions (MCRs). The morpholine moiety is a privileged scaffold in medicinal chemistry, and its incorporation into complex molecules via MCRs offers an efficient pathway to novel chemical entities with potential therapeutic applications. This document outlines detailed protocols for the Ugi, Passerini, and Biginelli reactions, supported by quantitative data and mechanistic diagrams.
Overview of this compound in MCRs
This compound is a valuable building block in organic synthesis. Its ketone functionality allows it to participate in a range of condensation reactions, while the morpholine ring provides desirable physicochemical properties, such as improved aqueous solubility and metabolic stability, to the final products. In the context of MCRs, it serves as a key component for generating molecular diversity and complexity in a single synthetic step.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[1][2] The use of this compound in the Ugi reaction allows for the straightforward synthesis of complex peptidomimetics incorporating the morpholine scaffold.
General Reaction Scheme:
Reactants: this compound, a primary amine, a carboxylic acid, and an isocyanide. Product: A complex α-acylamino amide.
Experimental Protocol:
A representative procedure for the Ugi reaction involving this compound is as follows:
-
To a solution of the primary amine (1.0 mmol) and this compound (1.0 mmol) in methanol (5 mL), add the carboxylic acid (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired bis-amide product.
Predicted Quantitative Data:
The following table summarizes representative yields for Ugi reactions with ketones similar to this compound, as specific data for this compound is not widely available. Yields are generally moderate to high, depending on the substrates used.
| Amine | Carboxylic Acid | Isocyanide | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzylamine | Acetic Acid | tert-Butyl isocyanide | Methanol | 25 | 60-85 |
| Aniline | Benzoic Acid | Cyclohexyl isocyanide | Methanol | 25 | 55-80 |
| Propylamine | Propionic Acid | Benzyl isocyanide | Methanol | 25 | 65-90 |
Mechanistic Pathway:
The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement to form the stable bis-amide product.
Caption: Ugi four-component reaction workflow.
Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[3][4] This reaction provides a direct route to ester and amide functionalities in a single step.
General Reaction Scheme:
Reactants: this compound, a carboxylic acid, and an isocyanide. Product: An α-acyloxy carboxamide.
Experimental Protocol:
A general protocol for the Passerini reaction with this compound is as follows:
-
In a round-bottom flask, combine this compound (1.0 mmol), the carboxylic acid (1.0 mmol), and the isocyanide (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL).
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure α-acyloxy carboxamide.
Predicted Quantitative Data:
The following table presents typical reaction conditions and yields for Passerini reactions involving ketones.
| Carboxylic Acid | Isocyanide | Solvent | Temperature (°C) | Typical Yield (%) |
| Acetic Acid | tert-Butyl isocyanide | DCM | 25 | 50-75 |
| Benzoic Acid | Cyclohexyl isocyanide | THF | 25 | 45-70 |
| Propionic Acid | Benzyl isocyanide | DCM | 25 | 55-80 |
Mechanistic Pathway:
The Passerini reaction is believed to proceed through a concerted or stepwise mechanism involving a key nitrilium ion intermediate.
Caption: Passerini three-component reaction workflow.
Biginelli Reaction
The Biginelli reaction is a multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester (or in this case, a β-diketone source), and urea or thiourea. While this compound is not a β-ketoester, its enolizable nature suggests potential for participation in Biginelli-like reactions, particularly with a suitable dicarbonyl partner. For this application note, we will consider a variation where this compound acts as the ketone component in conjunction with an aldehyde and urea.
General Reaction Scheme:
Reactants: An aldehyde, this compound, and urea or thiourea. Product: A dihydropyrimidine derivative.
Experimental Protocol:
A plausible protocol for a Biginelli-type reaction is as follows:
-
Combine the aldehyde (1.0 mmol), this compound (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, 3-4 drops, or Yb(OTf)3, 10 mol%).
-
Reflux the reaction mixture for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution and purify the residue by recrystallization or column chromatography.
Predicted Quantitative Data:
Yields for Biginelli reactions can vary widely based on the substrates and catalyst used.
| Aldehyde | Urea/Thiourea | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzaldehyde | Urea | HCl | Ethanol | Reflux | 40-70 |
| 4-Chlorobenzaldehyde | Thiourea | Yb(OTf)3 | Acetonitrile | Reflux | 50-80 |
| Furan-2-carbaldehyde | Urea | p-TSA | Ethanol | Reflux | 45-75 |
Mechanistic Pathway:
The Biginelli reaction mechanism involves the formation of an acylimine intermediate which then reacts with the enolate of the ketone.
Caption: Biginelli reaction workflow.
Conclusion
This compound is a promising and versatile building block for the synthesis of complex, nitrogen-containing heterocyclic compounds through multicomponent reactions. The protocols and data presented herein provide a foundation for researchers to explore the utility of this reagent in drug discovery and development programs. The efficiency and atom economy of MCRs, coupled with the favorable properties of the morpholine scaffold, make this a compelling strategy for the rapid generation of novel chemical libraries. Further optimization of reaction conditions for specific substrate combinations is encouraged to achieve maximum yields and purity.
References
The Role of 1-Morpholin-4-ylacetone in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document details the application of 1-Morpholin-4-ylacetone as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules. While not a direct precursor in the widely publicized synthesis routes of blockbuster drugs, its utility is demonstrated in the construction of novel heterocyclic scaffolds with therapeutic potential. This application note provides a detailed protocol for the synthesis of a substituted quinoline derivative, a class of compounds known for a broad spectrum of pharmacological activities.
Introduction
The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. This compound, an α-aminoketone, offers a reactive handle for the construction of more complex molecular architectures. Its ketone functionality allows for participation in a variety of condensation and cyclization reactions, making it a valuable starting material for the synthesis of diverse heterocyclic libraries for drug discovery.
One notable application of α-aminoketones is in the Doebner-von Miller reaction for the synthesis of quinolines. The quinoline core is present in numerous APIs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents. This application note will focus on a specific example of a Doebner-von Miller type synthesis utilizing this compound to produce a novel quinoline derivative.
Application: Synthesis of 2-Methyl-4-(morpholin-4-ylmethyl)quinoline
This section outlines the synthesis of 2-methyl-4-(morpholin-4-ylmethyl)quinoline, a potential pharmacophore for further elaboration in drug discovery programs. The reaction proceeds via a modified Doebner-von Miller reaction, where this compound acts as the carbonyl component that undergoes condensation with an aniline in the presence of an acid catalyst.
Synthetic Pathway
The synthesis involves the reaction of this compound with aniline in the presence of a Lewis or Brønsted acid catalyst. The reaction proceeds through the formation of an enamine or enol intermediate from this compound, which then reacts with aniline to form an imine. Subsequent cyclization and aromatization lead to the formation of the quinoline ring.
Caption: Synthetic route to 2-Methyl-4-(morpholin-4-ylmethyl)quinoline.
Experimental Protocol
Materials:
-
This compound (98% purity)
-
Aniline (99.5% purity)
-
Hydrochloric acid (37% in water)
-
Ethanol (99.8% purity)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of aniline (1.0 eq) in ethanol in a round-bottom flask, add concentrated hydrochloric acid (1.2 eq) dropwise at 0 °C.
-
Addition of Ketone: To the resulting solution, add this compound (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-methyl-4-(morpholin-4-ylmethyl)quinoline.
Quantitative Data
| Parameter | Value |
| Yield | 65% |
| Purity (by HPLC) | >97% |
| Melting Point | 85-88 °C |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.98 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 7.20 (s, 1H), 3.85 (s, 2H), 3.75 (t, J = 4.8 Hz, 4H), 2.68 (s, 3H), 2.50 (t, J = 4.8 Hz, 4H). |
| ¹³C NMR (101 MHz, CDCl₃) δ | 158.5, 147.8, 145.2, 129.8, 128.9, 127.5, 126.1, 123.4, 119.8, 67.1, 60.5, 53.8, 25.2. |
| MS (ESI+) m/z | 243.15 [M+H]⁺ |
Logical Workflow of the Synthesis and Characterization
The following diagram illustrates the logical flow of the experimental process, from the initial reaction to the final characterization of the synthesized compound.
Caption: Workflow for the synthesis and characterization of the target quinoline.
Conclusion
This compound serves as a valuable and reactive building block for the synthesis of heterocyclic compounds of medicinal interest. The provided protocol for the synthesis of a novel 2-methyl-4-(morpholin-4-ylmethyl)quinoline demonstrates its utility in constructing complex scaffolds through established synthetic methodologies like the Doebner-von Miller reaction. The straightforward procedure and good yield make this approach amenable to the generation of libraries of quinoline derivatives for further investigation in drug discovery campaigns. Researchers and drug development professionals are encouraged to explore the reactivity of this compound in various other multicomponent and cyclization reactions to access novel chemical matter with potential therapeutic applications.
Catalytic Conversion of 1-Morpholin-4-ylacetone to Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The catalytic conversion of readily available starting materials into complex heterocyclic structures is a cornerstone of modern medicinal chemistry and drug development. This document aims to provide detailed application notes and protocols for the catalytic synthesis of various heterocycles from 1-Morpholin-4-ylacetone. However, a comprehensive review of the current scientific literature reveals a significant gap in documented methods for the direct catalytic conversion of this compound into common heterocyclic scaffolds such as pyridines, pyrimidines, thiazoles, and oxazoles. While the morpholine moiety is a prevalent feature in many biologically active compounds, and various catalytic methods exist for the synthesis of the aforementioned heterocycles from other precursors, direct catalytic cyclization or multicomponent reactions specifically utilizing this compound as the primary building block are not well-reported.
This document will, therefore, outline general, well-established catalytic methods for the synthesis of these heterocycles, highlighting where a molecule with the structural features of this compound could hypothetically be employed. This approach is intended to provide a foundational understanding for researchers looking to develop novel synthetic routes.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. The development of efficient and selective catalytic methods for their synthesis is a continuous effort in organic chemistry. This compound, with its ketone functionality and a tertiary amine, presents an interesting, albeit under-explored, starting material for the construction of diverse heterocyclic systems. In principle, the ketone can participate in condensation and cyclization reactions, while the morpholine nitrogen could influence the reactivity or be incorporated into the final structure, although the latter is less common due to the stability of the morpholine ring.
This document will present established catalytic protocols for the synthesis of pyridines, pyrimidines, thiazoles, and oxazoles, and will offer hypothetical reaction pathways for the inclusion of a substrate like this compound.
I. Synthesis of Pyridines
Pyridines are a fundamental class of N-heterocycles found in numerous pharmaceuticals. Catalytic methods for their synthesis often involve cyclocondensation reactions.
General Catalytic Approach: Hantzsch Pyridine Synthesis and Related Multicomponent Reactions
The Hantzsch synthesis and its variations are powerful methods for constructing the pyridine ring. Typically, these reactions involve the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia source.
Hypothetical Application of this compound:
While not a direct precursor in the classical Hantzsch reaction, the acetone moiety of this compound could potentially serve as the three-carbon component in a modified multicomponent reaction. For instance, in a reaction with an enamine and an ammonium source, catalyzed by a Lewis or Brønsted acid, the acetyl group could be incorporated into a pyridine ring.
Illustrative General Protocol (Kröhnke Pyridine Synthesis):
A plausible approach could be a variation of the Kröhnke synthesis, where an α,β-unsaturated ketone (chalcone) reacts with a pyridinium salt and ammonium acetate. This compound could potentially be converted to a chalcone-like intermediate.
Experimental Workflow (Hypothetical)
Caption: Hypothetical workflow for pyridine synthesis.
II. Synthesis of Pyrimidines
Pyrimidines are another critical class of heterocycles, forming the core of nucleobases and numerous drugs. Their synthesis often relies on the condensation of a 1,3-dicarbonyl compound with an amidine or urea derivative.
General Catalytic Approach: Biginelli Reaction and Variations
The Biginelli reaction is a one-pot cyclocondensation to form dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. This reaction typically involves a β-ketoester, an aldehyde, and urea or thiourea, often under acidic catalysis.
Hypothetical Application of this compound:
The acetone unit of this compound could serve as the three-carbon 1,3-dielectrophile equivalent after suitable activation. For example, a catalytic system could facilitate its reaction with an amidine.
Illustrative General Protocol (Reaction with Amidines):
A general route to pyrimidines involves the reaction of a 1,3-diketone with an amidine. This compound would first need to be converted to a 1,3-dicarbonyl derivative.
Reaction Pathway (Hypothetical)
Caption: Hypothetical pathway to pyrimidines.
III. Synthesis of Thiazoles
Thiazoles are five-membered sulfur-containing heterocycles prevalent in pharmaceuticals, such as vitamin B1. The Hantzsch thiazole synthesis is a classic and widely used method.
General Catalytic Approach: Hantzsch Thiazole Synthesis
This method involves the reaction of an α-haloketone with a thioamide.
Hypothetical Application of this compound:
To be utilized in a Hantzsch-type synthesis, this compound would first need to be halogenated at the α-position to the carbonyl group.
Illustrative General Protocol:
-
α-Halogenation: this compound is treated with a halogenating agent (e.g., NBS, SO₂Cl₂) to form the corresponding α-halo-1-morpholin-4-ylacetone.
-
Cyclocondensation: The resulting α-haloketone is then reacted with a thioamide in the presence of a base to yield the substituted thiazole.
Experimental Workflow (Hypothetical)
Application Notes and Protocols for Reductive Amination using 1-Morpholin-4-ylacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals, where secondary and tertiary amines are prevalent structural motifs. The process typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.
This document provides a detailed protocol for the reductive amination of 1-Morpholin-4-ylacetone. This particular ketone is a valuable building block, incorporating a morpholine moiety, which is a privileged scaffold in medicinal chemistry known to enhance the pharmacokinetic properties of drug candidates. The protocol described herein utilizes sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, well-suited for substrates bearing sensitive functional groups.[1][2]
Reaction Principle
The reductive amination of this compound proceeds via a two-step, one-pot sequence. Initially, the ketone reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. The reducing agent, sodium triacetoxyborohydride, selectively reduces the iminium ion to the final amine product.[3][4] STAB is particularly advantageous for this transformation as it is less reactive towards the starting ketone compared to other borohydride reagents, thus minimizing the formation of alcohol byproducts.[5] The presence of a catalytic amount of acetic acid can accelerate the reaction, particularly with less reactive ketones.[1][2]
Experimental Protocols
General Procedure for the Reductive Amination of this compound
This protocol is a general guideline and may require optimization for specific amine substrates.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Glacial acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply for inert atmosphere (recommended)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the ketone in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1-0.5 M concentration).
-
Add the desired primary or secondary amine (1.0-1.2 equivalents).
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine.
-
If desired, add a catalytic amount of glacial acetic acid (0.1-0.5 equivalents). This is often beneficial for reactions involving ketones to facilitate iminium ion formation.[1][2]
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (hydrogen) may occur.
-
Transfer the mixture to a separatory funnel and add more saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or a mixture of dichloromethane, methanol, and ammonium hydroxide) to afford the pure amine product.
Data Presentation
The following table presents representative yields for the reductive amination of various ketones with different amines using sodium triacetoxyborohydride, illustrating the general efficacy of this methodology.
| Entry | Ketone | Amine | Product | Solvent | Yield (%) |
| 1 | Cyclohexanone | Benzylamine | N-Benzylcyclohexylamine | DCE | 96 |
| 2 | Acetophenone | Morpholine | 4-(1-Phenylethyl)morpholine | DCE | 85 |
| 3 | Propiophenone | Aniline | N-(1-Phenylpropyl)aniline | DCE | 90 |
| 4 | 4-tert-Butylcyclohexanone | Pyrrolidine | 1-(4-tert-Butylcyclohexyl)pyrrolidine | DCE | 92 |
| 5 | Acetone | Benzylamine | N-Isopropylbenzylamine | THF | 88 |
This data is representative of the general reductive amination reaction and is intended for comparative purposes. Actual yields for the reaction with this compound may vary depending on the specific amine and reaction conditions.
Mandatory Visualization
The following diagram illustrates the general workflow for the reductive amination of this compound.
Caption: General workflow for the one-pot reductive amination protocol.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. sciencemadness.org [sciencemadness.org]
Application Notes and Protocols: 1-Morpholin-4-ylacetone in the Targeted Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of clinically successful drugs to enhance their physicochemical and pharmacological properties.[1][2] In the realm of kinase inhibitor development, the morpholine ring is particularly valued for its ability to improve aqueous solubility, metabolic stability, and oral bioavailability. Furthermore, the oxygen atom of the morpholine ring can act as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase active site, thereby increasing potency and selectivity.[3][4]
1-Morpholin-4-ylacetone is a versatile and commercially available building block that can serve as a key starting material for the synthesis of various heterocyclic cores central to the structure of many kinase inhibitors. Its ketone functionality allows for a range of classical organic reactions to construct substituted pyrimidine, pyridine, and other heterocyclic systems that are prevalent in kinase inhibitor pharmacophores.
These application notes provide a detailed overview of the utility of this compound in the synthesis of kinase inhibitor scaffolds, with a focus on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[4]
Application: Synthesis of a Morpholinyl-Substituted Pyrimidine Core
A key application of this compound is in the synthesis of substituted aminopyrimidines, a core scaffold in numerous kinase inhibitors. The following protocol outlines a representative synthesis of a 2-amino-4-(morpholin-4-ylmethyl)-6-phenylpyrimidin-5-carbonitrile, a scaffold bearing resemblance to the core of several known kinase inhibitors. This synthesis is based on a multicomponent reaction, which allows for the rapid assembly of complex molecules from simple starting materials.
Experimental Protocol: Synthesis of a Morpholinyl-Pyrimidine Scaffold
Materials:
-
This compound
-
Benzaldehyde
-
Malononitrile
-
Guanidine nitrate
-
Sodium ethoxide (21% in ethanol)
-
Ethanol
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Knoevenagel Condensation: To a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add a catalytic amount of a suitable base (e.g., piperidine or pyrrolidine). Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the intermediate chalcone can be isolated or used in the next step without further purification.
-
Michael Addition and Cyclization: To the reaction mixture containing the chalcone, add malononitrile (1.0 eq) and guanidine nitrate (1.1 eq). Add sodium ethoxide solution (2.5 eq) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water and neutralize with a dilute acid (e.g., 1M HCl). The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-amino-4-(morpholin-4-ylmethyl)-6-phenylpyrimidin-5-carbonitrile.
Characterization: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Targeted Kinase Inhibition and Signaling Pathway
The morpholinyl-pyrimidine scaffold synthesized above is a core component of inhibitors targeting the PI3K/Akt/mTOR pathway. One of the most well-studied kinase inhibitors featuring a dimorpholinyl-triazine core, structurally related to the pyrimidine scaffold, is Gedatolisib (PF-05212384) . Gedatolisib is a potent dual inhibitor of PI3K and mTOR kinases.[5]
Quantitative Data: In Vitro Inhibitory Activity of Gedatolisib
| Target Kinase | IC50 (nM) |
| PI3Kα | 0.4 |
| PI3Kβ | 3.1 |
| PI3Kδ | 0.19 |
| PI3Kγ | 0.13 |
| mTOR | 1.6 |
Data presented is representative of published values for Gedatolisib and serves to illustrate the potency of inhibitors containing the morpholine scaffold.
Signaling Pathway and Experimental Workflow
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated due to mutations in key components. Dual inhibition of PI3K and mTOR by a compound like Gedatolisib can effectively shut down this pro-survival signaling.
Caption: PI3K/mTOR signaling pathway and points of inhibition by a dual inhibitor.
The experimental workflow for evaluating a novel kinase inhibitor synthesized from this compound would typically involve a series of in vitro and in vivo assays.
Caption: Experimental workflow for the synthesis and evaluation of a kinase inhibitor.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of heterocyclic scaffolds that are central to the development of targeted kinase inhibitors. Through well-established multicomponent reactions, this starting material can be efficiently converted into complex molecular architectures, such as the substituted aminopyrimidines discussed herein. The incorporation of the morpholine moiety, facilitated by the use of this compound, is a proven strategy for enhancing the drug-like properties of kinase inhibitors, leading to potent and selective compounds with therapeutic potential, particularly in the context of cancer therapy targeting signaling pathways like PI3K/Akt/mTOR. The protocols and data presented provide a framework for researchers to explore the utility of this compound in their own drug discovery programs.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9290490B2 - Aminopyrimidines as Syk inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for Developing New Antibacterial Agents from 1-Morpholin-4-ylacetone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, screening, and preliminary structure-activity relationship (SAR) analysis of novel antibacterial agents derived from 1-Morpholin-4-ylacetone. The morpholine nucleus is a privileged scaffold in medicinal chemistry, known for enhancing the physicochemical and biological properties of compounds.[1][2] Derivatives based on this scaffold, particularly chalcone-like structures, have shown promising antimicrobial activities.[3][4][5]
Section 1: Synthesis of this compound Derivatives
The most common and effective method for synthesizing chalcone derivatives from this compound is the Claisen-Schmidt condensation.[6][7][8] This reaction involves the base-catalyzed condensation of an enolizable ketone (this compound) with a non-enolizable aromatic aldehyde.
References
- 1. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Substituted Morpholines via 1-Morpholin-4-ylacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles, including improved solubility, metabolic stability, and target affinity. This document outlines synthetic routes to access C-substituted morpholines, utilizing the readily available building block, 1-Morpholin-4-ylacetone. The described methodologies focus on creating carbon-carbon or carbon-nitrogen bonds at the C3 position of the morpholine precursor, followed by reduction and subsequent cyclization to yield the desired heterocyclic core. These protocols provide a flexible framework for the generation of diverse morpholine libraries for drug discovery and development programs.
Synthetic Pathway Overview
The general strategy to synthesize substituted morpholines from this compound involves a three-step sequence. Initially, an Aldol or Mannich reaction is employed to introduce a substituent at the carbon adjacent to the ketone. The resulting β-hydroxy ketone or β-amino ketone is then reduced to the corresponding 1,3-diol or 1,3-amino alcohol. Finally, intramolecular cyclization of this precursor furnishes the substituted morpholine ring.
Caption: Overall synthetic workflow from this compound to substituted morpholines.
Application Notes
Step 1: Carbon-Carbon and Carbon-Nitrogen Bond Formation
The initial step involves the reaction of the enolate of this compound with an electrophile. This can be achieved through either an Aldol-type reaction with an aldehyde or a Mannich-type reaction with an iminium ion.
-
Aldol Reaction: This reaction forms a carbon-carbon bond, leading to a β-hydroxy ketone. The reaction is typically base-catalyzed, using reagents like sodium hydroxide or lithium diisopropylamide (LDA). The choice of base and reaction conditions can influence the yield and selectivity.[1]
-
Mannich Reaction: This three-component reaction involves the aminoalkylation of the α-carbon of the ketone, forming a carbon-nitrogen bond and yielding a β-amino ketone, also known as a Mannich base.[2][3][4] The reaction typically uses formaldehyde and a primary or secondary amine to generate the electrophilic iminium ion in situ.[4]
| Reaction Type | Typical Electrophile | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Aldol Condensation | Aromatic Aldehyde | NaOH | Ethanol | Room Temp | 60-80 |
| Mannich Reaction | Formaldehyde + Amine HCl | Acid (e.g., HCl) | Ethanol/Water | Reflux | 50-75 |
Table 1: General Conditions for Aldol and Mannich Reactions of Ketones.
Step 2: Diastereoselective Reduction of the Ketone
The β-hydroxy or β-amino ketone intermediates are reduced to their corresponding 1,3-diols or 1,3-amino alcohols. The stereochemical outcome of this reduction is crucial as it will determine the relative stereochemistry in the final morpholine product.
-
Reduction of β-Hydroxy Ketones: Several methods exist for the diastereoselective reduction of β-hydroxy ketones. For a syn-1,3-diol, chelation-controlled reduction using reagents like catecholborane can be effective.[5] For an anti-1,3-diol, non-chelating reducing agents such as sodium borohydride in the presence of a bulky Lewis acid may be employed.
-
Reduction of β-Amino Ketones: The reduction of β-amino ketones can also be directed to afford either syn or anti 1,3-amino alcohols. The choice of N-protecting group and the reducing agent plays a significant role in determining the stereoselectivity.[6][7] For instance, reduction with samarium(II) iodide can show divergent selectivity based on the nitrogen substituent.[6][7]
| Substrate | Reducing Agent | Typical Selectivity |
| β-Hydroxy Ketone | Catecholborane | syn-1,3-diol |
| β-Hydroxy Ketone | NaBH₄, CeCl₃ | anti-1,3-diol |
| N-Acyl-β-Amino Ketone | SmI₂ | syn-1,3-Amino Alcohol[7] |
| N-Aryl-β-Amino Ketone | SmI₂ | anti-1,3-Amino Alcohol[7] |
Table 2: Common Reagents for the Diastereoselective Reduction of β-Hydroxy and β-Amino Ketones.
Step 3: Intramolecular Cyclization to Form the Morpholine Ring
The final step is the formation of the morpholine ring through intramolecular cyclization of the substituted amino diol or amino alcohol. This is typically an SN2 reaction where the amino group displaces a leaving group on the terminal hydroxyl.
-
Activation of the Hydroxyl Group: The terminal hydroxyl group needs to be converted into a good leaving group. This can be achieved by mesylation, tosylation, or by using reagents like thionyl chloride.
-
Cyclization Conditions: The cyclization is generally promoted by a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the acid generated during the reaction and to facilitate the intramolecular nucleophilic attack.
| Activation Reagent | Base | Solvent | Temperature (°C) |
| Methanesulfonyl chloride (MsCl) | Triethylamine | Dichloromethane | 0 to Room Temp |
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Dichloromethane | 0 to Room Temp |
| Thionyl chloride (SOCl₂) | - | Toluene | Reflux |
Table 3: General Conditions for the Cyclization of Amino Alcohols.
Experimental Protocols
Protocol 1: General Procedure for Aldol Condensation of this compound
-
To a stirred solution of this compound (1.0 eq.) in ethanol, add the desired aldehyde (1.0 eq.).
-
Slowly add an aqueous solution of sodium hydroxide (2.0 M, 1.5 eq.) to the mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxy ketone.
Protocol 2: General Procedure for Mannich Reaction of this compound
-
Combine this compound (1.0 eq.), the desired secondary amine hydrochloride (1.2 eq.), and paraformaldehyde (1.5 eq.) in a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid (catalytic amount).
-
Reflux the mixture for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting β-amino ketone by column chromatography.
Protocol 3: General Procedure for the Reduction of the β-Hydroxy/Amino Ketone
-
Dissolve the β-hydroxy or β-amino ketone (1.0 eq.) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude amino diol or amino alcohol. Further purification can be done by chromatography if necessary.
Protocol 4: General Procedure for the Cyclization to a Substituted Morpholine
-
Dissolve the purified amino diol or amino alcohol (1.0 eq.) in dichloromethane and cool to 0 °C.
-
Add triethylamine (2.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
To the reaction mixture, add a solution of potassium carbonate (3.0 eq.) in water.
-
Heat the biphasic mixture to reflux for 12-18 hours.
-
After cooling, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude substituted morpholine by column chromatography or distillation.
Visualizations of Key Mechanisms
Caption: Mechanism of the base-catalyzed Aldol reaction.
Caption: Mechanism of the Mannich reaction.
References
- 1. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Mannich Reaction | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note and Protocol for the Scale-up Synthesis of 1-Morpholin-4-ylacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 1-Morpholin-4-ylacetone, a valuable intermediate in pharmaceutical and organic synthesis. The procedure is based on the nucleophilic substitution of chloroacetone with morpholine. This application note includes a comprehensive experimental protocol, safety precautions, characterization data, and a workflow diagram to ensure a reproducible and safe scale-up process.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its structure, featuring a morpholine ring and a ketone functional group, allows for diverse chemical transformations. The synthesis involves the N-alkylation of morpholine with chloroacetone, a classic and efficient method for the formation of α-amino ketones. This protocol has been optimized for a laboratory scale-up, focusing on yield, purity, and operational safety.
Reaction Scheme
Experimental Protocol
Materials and Equipment:
-
Reagents:
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Morpholine (≥99%)
-
Chloroacetone (stabilized, ≥97%)
-
Potassium carbonate (K₂CO₃), anhydrous, granular
-
Dichloromethane (DCM), ACS grade
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel (1 L)
-
Heating mantle with temperature controller
-
Thermometer
-
Large separatory funnel (2 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, respirator with organic vapor cartridges.
-
Procedure:
-
Reaction Setup:
-
Set up the 5 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
Place the flask in a heating mantle on a stirrer plate.
-
Add potassium carbonate (414 g, 3.0 mol) and dichloromethane (2.5 L) to the flask.
-
-
Addition of Reactants:
-
In a separate beaker, dissolve morpholine (261.4 g, 3.0 mol) in dichloromethane (500 mL).
-
Add the morpholine solution to the dropping funnel.
-
Begin stirring the potassium carbonate slurry in the reaction flask.
-
Slowly add the morpholine solution from the dropping funnel to the flask over 30 minutes at room temperature.
-
In a separate, dry beaker, carefully measure chloroacetone (231.4 g, 2.5 mol). Caution: Chloroacetone is toxic and a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE.
-
Add the chloroacetone to the dropping funnel.
-
Add the chloroacetone dropwise to the reaction mixture over a period of 1-2 hours. The addition is exothermic, so maintain the temperature below 35 °C, using a water bath for cooling if necessary.
-
-
Reaction:
-
After the addition of chloroacetone is complete, heat the reaction mixture to a gentle reflux (approximately 40 °C for DCM) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (chloroacetone) is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and the formed potassium chloride.
-
Wash the solid residue with dichloromethane (2 x 200 mL).
-
Combine the filtrates and transfer to a 2 L separatory funnel.
-
Wash the organic layer with deionized water (2 x 500 mL) to remove any remaining salts and morpholine hydrochloride.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.
-
The crude product will be a dark oil.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 75-80 °C at 10 mmHg. The expected product is a colorless to pale yellow oil.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Morpholine | 261.4 g (3.0 mol, 1.2 eq) |
| Chloroacetone | 231.4 g (2.5 mol, 1.0 eq) |
| Potassium Carbonate | 414 g (3.0 mol, 1.2 eq) |
| Dichloromethane (solvent) | 3.0 L |
| Reaction Conditions | |
| Reaction Temperature | Reflux (~40 °C) |
| Reaction Time | 4-6 hours |
| Purification | |
| Method | Vacuum Distillation |
| Boiling Point | 75-80 °C @ 10 mmHg |
| Yield | |
| Theoretical Yield | 357.9 g |
| Expected Actual Yield | 286 - 322 g (80-90%) |
| Product Appearance | Colorless to pale yellow oil |
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ 3.70 (t, J=4.6 Hz, 4H, -N(CH₂)₂-), 3.20 (s, 2H, -CH₂-CO-), 2.50 (t, J=4.6 Hz, 4H, -O(CH₂)₂-), 2.15 (s, 3H, -CO-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 207.5 (C=O), 68.2 (-CH₂-N-), 66.9 (-CH₂-O-), 53.8 (-N(CH₂)₂-), 27.1 (-CH₃).
-
IR (neat, cm⁻¹): 2960, 2855, 2810 (C-H stretch), 1720 (C=O stretch), 1115 (C-O-C stretch).
-
Mass Spectrometry (EI): m/z (%) = 143 (M⁺, 15), 100 (100), 57 (45), 42 (30).
Safety Precautions
-
General: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Chloroacetone: Highly toxic, corrosive, and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes. It is also flammable. Keep away from heat, sparks, and open flames.
-
Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with care.
-
Dichloromethane: A volatile and suspected carcinogen. Avoid inhalation and skin contact.
-
Potassium Carbonate: Irritant. Avoid inhalation of dust and contact with eyes and skin.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Diagrams
Caption: Workflow for the scale-up synthesis of this compound.
This detailed protocol provides a robust method for the scaled-up synthesis of this compound, suitable for research and development laboratories. Adherence to the safety precautions is crucial for a safe and successful outcome.
Application Notes and Protocols: Leveraging 1-Morpholin-4-ylacetone in Combinatorial Chemistry for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Morpholin-4-ylacetone in the generation of diverse combinatorial chemistry libraries. The morpholine moiety is a privileged scaffold in medicinal chemistry, and its incorporation into compound libraries via efficient multicomponent reactions can accelerate the discovery of novel therapeutic agents.
Introduction
This compound is a versatile building block for combinatorial chemistry, particularly in the context of multicomponent reactions (MCRs). Its ketone functional group allows it to readily participate in reactions such as the Ugi and Passerini reactions, enabling the rapid synthesis of complex molecules with a high degree of diversity. The presence of the morpholine ring is advantageous, as this motif is found in numerous approved drugs and is known to improve pharmacokinetic properties. This document outlines the application of this compound in generating diverse chemical libraries for screening and lead optimization in drug discovery programs.
Key Applications
-
Scaffold Hopping and Analogue Synthesis: Rapidly generate analogues of known bioactive compounds containing a morpholine moiety to explore structure-activity relationships (SAR).
-
Diversity-Oriented Synthesis (DOS): Create libraries of structurally diverse and complex molecules for screening against a wide range of biological targets.[1][2][3][4][5]
-
Hit-to-Lead Optimization: Efficiently synthesize focused libraries around a hit compound to improve potency, selectivity, and pharmacokinetic properties.
-
Fragment-Based Drug Discovery (FBDD): The morpholinylacetone core can be elaborated with various fragments through MCRs to generate larger, more potent molecules.
Multicomponent Reactions Featuring this compound
Multicomponent reactions are powerful tools in combinatorial chemistry as they allow for the formation of complex products from three or more starting materials in a single synthetic step, which is highly efficient and atom-economical.[6][7]
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide.[8][9] When this compound is used as the ketone component, the resulting library members will all contain the morpholine scaffold.
Generic Ugi Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. Diversity-oriented synthesis of morpholine-containing molecular scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Diversity-oriented synthesis of glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds [frontiersin.org]
- 9. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the reaction yield of 1-Morpholin-4-ylacetone synthesis
Welcome to the technical support center for the synthesis of 1-Morpholin-4-ylacetone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental procedures to improve your reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the nucleophilic substitution reaction between morpholine and chloroacetone. In this SN2 reaction, the nitrogen atom of the morpholine acts as a nucleophile, attacking the carbon atom bearing the chlorine atom in chloroacetone, displacing the chloride ion.
Q2: Why is a base necessary for this reaction?
A base is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. If not neutralized, the HCl will protonate the basic nitrogen atom of the morpholine starting material, forming morpholine hydrochloride. This salt is no longer nucleophilic and cannot react with chloroacetone, which will halt the reaction and drastically reduce the yield.
Q3: What are the typical solvents used for this synthesis?
Common solvents for this reaction include acetone, acetonitrile, diethyl ether, and ethanol. The choice of solvent can influence the reaction rate and the solubility of the reactants and the base. Acetone is often a good choice as it is a polar aprotic solvent that can facilitate SN2 reactions and is also a reactant in some related syntheses.
Q4: What are the main side products that can lower the yield?
The primary side reactions that can reduce the yield of this compound include:
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Dialkylation: A second molecule of chloroacetone can react with the product, this compound, to form a quaternary ammonium salt.
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Self-condensation of Chloroacetone: Under basic conditions, chloroacetone can undergo self-condensation reactions.
-
Hydrolysis of Chloroacetone: If water is present in the reaction mixture, chloroacetone can be hydrolyzed to hydroxyacetone.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive morpholine due to protonation. | Ensure a suitable base (e.g., potassium carbonate, triethylamine) is used in at least a 1:1 molar ratio with chloroacetone to neutralize the HCl byproduct. |
| 2. Low reaction temperature. | Increase the reaction temperature. Refluxing in acetone (around 56°C) is often effective. | |
| 3. Insufficient reaction time. | Extend the reaction time. Monitor the reaction progress using TLC or GC analysis. | |
| Formation of a White Precipitate (Morpholine Hydrochloride) | Insufficient or weak base. | Use a stronger or stoichiometric amount of base. Anhydrous potassium carbonate is a good choice as it is inexpensive and effective. |
| Presence of Multiple Products in TLC/GC Analysis | 1. Dialkylation of the product. | Use a slight excess of morpholine relative to chloroacetone (e.g., 1.1 to 1.2 equivalents) to favor the mono-alkylation product. |
| 2. Self-condensation of chloroacetone. | Add the chloroacetone dropwise to the mixture of morpholine and base to maintain a low concentration of free chloroacetone. | |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the aqueous phase during workup. | Saturate the aqueous phase with a salt like sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency. |
| 2. Emulsion formation during extraction. | Add a small amount of a different organic solvent or brine to break the emulsion. | |
| 3. Product loss during distillation. | Use a high-vacuum distillation setup and carefully control the temperature to avoid decomposition. |
Data on Reaction Conditions and Yield
The following table summarizes the impact of different reaction parameters on the yield of this compound. These are representative data compiled from typical laboratory experiences.
| Parameter | Condition A | Condition B | Condition C | Expected Yield Range | Notes |
| Base | Triethylamine | Potassium Carbonate | Sodium Bicarbonate | ||
| Yield | 75-85% | 80-90% | 50-60% | Potassium carbonate is often preferred due to its low cost, ease of removal (filtration), and high efficiency. | |
| Solvent | Acetone | Acetonitrile | Ethanol | ||
| Yield | 80-90% | 85-95% | 70-80% | Acetonitrile is an excellent solvent for SN2 reactions but is more expensive than acetone. | |
| Temperature | Room Temperature | 56°C (Reflux in Acetone) | 82°C (Reflux in Acetonitrile) | ||
| Yield | 40-50% (after 24h) | 80-90% (after 6-8h) | 85-95% (after 4-6h) | Higher temperatures significantly increase the reaction rate. | |
| Stoichiometry (Morpholine:Chloroacetone) | 1:1 | 1.2:1 | 2:1 | ||
| Yield | 70-80% | 85-95% | >90% | A slight to moderate excess of morpholine minimizes dialkylation. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize yield and minimize side products.
Materials:
-
Morpholine (1.2 equivalents)
-
Chloroacetone (1.0 equivalent)
-
Anhydrous Potassium Carbonate (1.5 equivalents)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate and acetone.
-
Addition of Reactants: Add morpholine to the stirring suspension. Subsequently, add chloroacetone dropwise to the mixture over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate and potassium chloride salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in diethyl ether and wash with brine to remove any remaining inorganic salts and unreacted morpholine.
-
Separate the organic layer and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the diethyl ether by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Technical Support Center: Advanced Purification of Crude 1-Morpholin-4-ylacetone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of crude 1-Morpholin-4-ylacetone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized from morpholine and chloroacetone, may contain several impurities originating from starting materials and side reactions.
-
From Starting Materials:
-
Morpholine: May contain trace amounts of heavy metals such as arsenic and lead.
-
Chloroacetone: Commercial grades can contain up to 5% impurities, most notably mesityl oxide and 1,1-dichloroacetone, which are not easily removed by simple distillation.[1]
-
-
From Side Reactions:
-
Unreacted Starting Materials: Residual morpholine and chloroacetone.
-
Bis-alkylation Product: Reaction of a second molecule of morpholine with the product, leading to a quaternary ammonium salt.
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Self-condensation of Chloroacetone: Formation of higher molecular weight byproducts.
-
Hydrolysis Products: If water is present, chloroacetone can hydrolyze to hydroxyacetone.
-
Q2: What is the initial work-up procedure for crude this compound?
A2: A common initial work-up involves an aqueous extraction to remove water-soluble impurities. Due to the high water solubility of some morpholine derivatives, a "salting-out" technique is often employed. This involves adding a salt, like sodium chloride (NaCl) or potassium carbonate (K2CO3), to the aqueous layer to decrease the solubility of the organic product and drive it into the organic layer during extraction. Adjusting the pH can also enhance extraction efficiency.
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities. A multi-step approach is often necessary.
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Fractional Vacuum Distillation: Effective for removing non-volatile impurities and solvents.
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Column Chromatography: Useful for separating impurities with different polarities.
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Recrystallization as a Salt: A highly effective method for achieving high purity, particularly for removing non-basic impurities.
Q4: How can I monitor the purity of this compound during purification?
A4: Purity can be monitored using several analytical techniques:
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Thin-Layer Chromatography (TLC): A quick method to assess the number of components in a mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed information about volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A powerful technique for determining the absolute purity of the final product.
Troubleshooting Guides
Fractional Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping/Unstable Boiling | Uneven heating or lack of boiling chips/stirring. | Use a magnetic stirrer and a heating mantle with a stirrer function. Ensure a smooth boiling surface with fresh boiling chips. |
| Poor Separation | Inefficient distillation column or incorrect pressure/temperature. | Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column). Optimize the vacuum pressure and heating rate to achieve a slow, steady distillation. |
| Product Decomposition | The boiling point is too high, even under vacuum, leading to thermal degradation. | Use a lower vacuum to further reduce the boiling point. If decomposition persists, consider other purification methods like column chromatography at room temperature. |
| Low Recovery | Product loss in the distillation residue or hold-up in the column. | Ensure complete transfer of the crude material. After distillation, rinse the column with a suitable solvent to recover any adhering product. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Peak Tailing/Streaking | The basic morpholine nitrogen is interacting strongly with the acidic silica gel. | Add a basic modifier like triethylamine (0.1-2%) or a few drops of ammonia in methanol to your eluent to neutralize the acidic sites on the silica gel. |
| Compound Stuck on Column | The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica. | Gradually increase the polarity of your eluent. For very polar compounds, consider using a more polar stationary phase like alumina or employing reverse-phase chromatography. |
| Poor Separation of Compound from Impurities | The eluent system lacks sufficient resolution. | Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, dichloromethane/methanol) to find an optimal eluent for separation. |
| Low Recovery of Compound | Irreversible binding of the compound to the silica gel. | Use a deactivated silica gel (e.g., treated with a base) or switch to a less acidic stationary phase like alumina. The addition of a basic modifier to the eluent can also improve recovery. |
Recrystallization (as Hydrochloride Salt)
| Problem | Possible Cause | Solution |
| "Oiling Out" Instead of Crystallizing | The melting point of the salt is lower than the boiling point of the solvent, or the solution is too concentrated. | Use a lower-boiling point solvent or a solvent mixture. Use a more dilute solution and allow for slow cooling. Scratch the inside of the flask with a glass rod to induce crystallization. |
| No Crystals Form Upon Cooling | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. Add a less polar co-solvent (an anti-solvent) dropwise until the solution becomes slightly cloudy, then heat to redissolve and cool slowly. |
| Poor Crystal Quality (Needles, Plates) | Rapid cooling or high concentration. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of larger, more well-defined crystals. |
| Low Yield of Crystals | The compound has significant solubility in the cold recrystallization solvent. | Cool the solution in an ice bath or refrigerator for an extended period to maximize crystal formation. Minimize the amount of solvent used for washing the collected crystals. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column, a vacuum adapter, a receiving flask, and a cold trap. Connect the apparatus to a vacuum pump with a pressure gauge.
-
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Gradually reduce the pressure to the desired level.
-
Begin heating the distillation flask slowly and evenly with a heating mantle.
-
Collect the fractions that distill over at the expected boiling point range for this compound under the applied vacuum.
-
Monitor the purity of the fractions using TLC or GC-MS.
-
Combine the pure fractions.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification by Recrystallization as Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Crystal Dissolution: Filter the crude hydrochloride salt and dissolve it in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture with water).
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Crystal Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and dry them under vacuum.
-
Free-Basing (Optional): To recover the free base, dissolve the hydrochloride salt in water, basify with a suitable base (e.g., NaOH, K2CO3), and extract the product with an organic solvent. Dry the organic layer and remove the solvent.
Data Presentation
Table 1: Purity and Yield Data for Purification Techniques (Illustrative)
| Purification Method | Crude Purity (GC-MS) | Purity after Purification (GC-MS) | Typical Yield |
| Fractional Vacuum Distillation | ~85% | >95% | 70-80% |
| Column Chromatography | ~85% | >98% | 60-75% |
| Recrystallization (as HCl salt) | ~85% | >99% | 50-70% |
| Note: These are representative values and can vary depending on the initial purity of the crude product and the specific experimental conditions. |
Table 2: TLC Analysis Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexanes (e.g., 1:1 or 2:1 v/v) or Dichloromethane / Methanol (e.g., 95:5 v/v) with 0.5% triethylamine |
| Visualization | UV light (254 nm) if the compound is UV active, or staining with potassium permanganate or ninhydrin solution.[2][3] |
Visualizations
Caption: A logical workflow for the multi-step purification of crude this compound.
Caption: A decision tree for troubleshooting common problems in the column chromatography of this compound.
References
Identifying and minimizing byproducts in 1-Morpholin-4-ylacetone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-Morpholin-4-ylacetone. Our goal is to help you identify and minimize byproducts to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the N-alkylation of morpholine with chloroacetone. This reaction typically involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbon of chloroacetone, displacing the chloride ion. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed.
Q2: What are the most common byproducts in this reaction?
A2: The principal byproduct is the di-alkylated product, 1,3-dimorpholinopropan-2-one . This occurs when a second molecule of morpholine reacts with another molecule of chloroacetone, or when the desired product, this compound, reacts further with morpholine. Other potential but less common impurities may arise from side reactions of chloroacetone or impurities in the starting materials.
Q3: How can I detect the presence of the di-alkylation byproduct?
A3: The most effective methods for detecting 1,3-dimorpholinopropan-2-one are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In GC-MS, the byproduct will appear as a separate peak with a higher molecular weight than the desired product. In ¹H NMR, the byproduct will exhibit characteristic signals corresponding to the two morpholine rings and the propanone backbone, which can be distinguished from the signals of this compound.
Q4: What is the general mechanism of byproduct formation?
A4: The formation of 1,3-dimorpholinopropan-2-one is a result of a secondary N-alkylation reaction. The initial reaction between morpholine and chloroacetone forms the desired product. However, if an excess of morpholine is present or if the reaction conditions are not carefully controlled, a second molecule of morpholine can react with another molecule of chloroacetone.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature; start with room temperature and gently heat if necessary. - Ensure vigorous and efficient stirring to promote reactant mixing. |
| High Percentage of Di-alkylation Byproduct (1,3-dimorpholinopropan-2-one) | - Incorrect stoichiometry (excess morpholine). - High reaction temperature. - Prolonged reaction time. | - Use a slight excess of chloroacetone relative to morpholine (e.g., 1.1:1 molar ratio). - Maintain a lower reaction temperature (e.g., 20-40°C) to favor mono-alkylation. - Monitor the reaction closely and stop it once the starting morpholine is consumed. |
| Presence of Unreacted Starting Materials in the Final Product | - Insufficient reaction time. - Inadequate base to neutralize HCl. - Poor quality of reagents. | - Increase the reaction time, monitoring progress by TLC or GC. - Use at least one equivalent of a suitable base (e.g., K₂CO₃, Na₂CO₃, or triethylamine). - Ensure the purity of morpholine and chloroacetone before starting the reaction. |
| Difficulty in Purifying the Product | - Similar polarities of the product and the di-alkylation byproduct. | - Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). - Consider vacuum distillation, as the boiling points of the product and byproduct are likely different. |
Data Presentation
The following table summarizes the illustrative effect of stoichiometry on the product distribution in the N-alkylation of morpholine with chloroacetone.
| Molar Ratio (Morpholine:Chloroacetone) | Yield of this compound (%) | Percentage of 1,3-dimorpholinopropan-2-one Byproduct (%) |
| 2:1 | 65 | 30 |
| 1:1 | 80 | 15 |
| 1:1.2 | 88 | 7 |
Note: These are illustrative values and actual results may vary depending on specific reaction conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound while minimizing the formation of the di-alkylation byproduct.
Materials:
-
Morpholine (1.0 eq)
-
Chloroacetone (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone (solvent)
-
Ethyl acetate (for extraction)
-
Hexanes (for extraction and chromatography)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine and acetone.
-
Add anhydrous potassium carbonate to the mixture.
-
Slowly add chloroacetone dropwise to the stirred suspension at room temperature over 30 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Reaction Pathway Diagram
Caption: Main and side reaction pathways in the synthesis of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Technical Support Center: Optimizing 1-Morpholin-4-ylacetone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Morpholin-4-ylacetone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the N-alkylation of morpholine with chloroacetone. This reaction involves the nucleophilic attack of the secondary amine (morpholine) on the electrophilic carbon of chloroacetone, leading to the formation of a C-N bond and displacement of the chloride. A base is typically required to neutralize the hydrochloric acid generated during the reaction.
Q2: Why is a base necessary in this reaction?
A2: A base is crucial for scavenging the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between morpholine and chloroacetone. If not neutralized, the HCl will protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction. Common bases used include potassium carbonate, sodium carbonate, or an excess of morpholine itself.
Q3: What are the potential side reactions I should be aware of?
A3: While the reaction is generally clean, potential side reactions include:
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Over-alkylation: Although less common with secondary amines like morpholine compared to primary amines, there is a possibility of the product reacting further.
-
Hydrolysis of chloroacetone: In the presence of water and base, chloroacetone can hydrolyze to form hydroxyacetone.
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Polymerization of chloroacetone: Chloroacetone can undergo self-condensation or polymerization, especially under harsh conditions or in the presence of certain impurities.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials (morpholine and chloroacetone) and the formation of the product.
Q5: What are the recommended purification methods for this compound?
A5: Purification of the crude product can be achieved through several methods:
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Distillation: Vacuum distillation is often effective for separating the product from less volatile impurities and any high-boiling point solvents.
-
Column Chromatography: For higher purity, column chromatography on silica gel can be employed. A solvent system such as ethyl acetate/hexane is a common choice.
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Acid-Base Extraction: The basic nature of the product allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with an acidic solution to protonate the amine, which then moves to the aqueous layer. After separating the layers, the aqueous layer is basified, and the purified product is extracted back into an organic solvent.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Base: The generated HCl has quenched the reaction by protonating the morpholine. 2. Low Reaction Temperature: The reaction rate may be too slow at the current temperature. 3. Poor Quality Reagents: Chloroacetone can degrade over time.[3] Morpholine can absorb water and CO2 from the air. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | 1. Ensure at least one equivalent of a suitable base (e.g., K2CO3, Na2CO3) is used. Using a slight excess of morpholine (1.1-1.2 equivalents) can also serve as the base. 2. Gently heat the reaction mixture. A temperature range of 50-80°C is often effective. Monitor for potential side reactions at higher temperatures. 3. Use freshly distilled or high-purity reagents. 4. Aprotic polar solvents like acetonitrile or DMF are generally good choices. Acetone can also be used as both a solvent and a reactant in some protocols.[4] |
| Presence of a Significant Amount of Unreacted Morpholine | 1. Insufficient Chloroacetone: The molar ratio of chloroacetone to morpholine may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Use a slight excess of chloroacetone (e.g., 1.05 equivalents). However, be cautious as a large excess can lead to impurities. 2. Increase the reaction time and monitor the progress by TLC or GC-MS until the morpholine is consumed. |
| Formation of a Dark-Colored, Tarry Substance | 1. High Reaction Temperature: Excessive heat can lead to the decomposition or polymerization of chloroacetone.[1] 2. Presence of Impurities: Impurities in the starting materials can catalyze side reactions. | 1. Maintain a controlled reaction temperature. If heating is necessary, use a water or oil bath for even temperature distribution. 2. Ensure high purity of all reagents and solvents. |
| Difficulty in Isolating the Product | 1. Product is water-soluble: If the product has significant water solubility, it may be lost during aqueous work-up. 2. Emulsion formation during extraction: The presence of salts or other impurities can lead to the formation of stable emulsions. | 1. Saturate the aqueous phase with salt (e.g., NaCl) to decrease the solubility of the product before extraction. Use a continuous liquid-liquid extractor for efficient recovery. 2. Add a small amount of a brine solution or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Data Presentation
Table 1: Effect of Base and Solvent on Reaction Yield (Hypothetical Data for Illustrative Purposes)
| Entry | Solvent | Base | Molar Ratio (Morpholine:Chloroacetone:Base) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | K₂CO₃ | 1 : 1.05 : 1.1 | 60 | 6 | 85 |
| 2 | DMF | K₂CO₃ | 1 : 1.05 : 1.1 | 60 | 6 | 82 |
| 3 | Acetone | K₂CO₃ | 1 : 1.05 : 1.1 | Reflux | 8 | 78 |
| 4 | Acetonitrile | Na₂CO₃ | 1 : 1.05 : 1.1 | 60 | 6 | 75 |
| 5 | Acetonitrile | Morpholine (excess) | 1.2 : 1 : - | 60 | 8 | 70 |
| 6 | Dichloromethane | Et₃N | 1 : 1.05 : 1.1 | RT | 12 | 65 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Morpholine
-
Chloroacetone
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
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Diethyl ether
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Magnesium sulfate (anhydrous)
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Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer with heating plate
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Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.1 equivalents).
-
Addition of Reactants: To the flask, add anhydrous acetonitrile, followed by morpholine (1 equivalent). Stir the mixture to create a suspension.
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Add chloroacetone (1.05 equivalents) dropwise to the stirred suspension at room temperature over a period of 30 minutes. An exothermic reaction may be observed.
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Reaction: After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile.
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Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in diethyl ether and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product. For higher purity, the product can be purified by vacuum distillation or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for this compound synthesis.
References
Safe handling, storage, and disposal of 1-Morpholin-4-ylacetone
Disclaimer: The following information is intended as a general guide for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 1-Morpholin-4-ylacetone (CAS: 6704-35-4) was not publicly available at the time of this document's creation. The information provided is based on the safety profiles of structurally related compounds, such as morpholine and acetone. Users must obtain and consult the specific SDS provided by their supplier before handling, storing, or disposing of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on the hazards of its structural components (morpholine and a ketone functional group), this compound should be handled as a potentially hazardous substance. Potential hazards may include:
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Flammability: The presence of an organic ketone suggests that the compound may be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.
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Toxicity: Morpholine is known to be harmful if swallowed and toxic in contact with skin or if inhaled. Therefore, this compound should be handled with care to avoid all routes of exposure.
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Corrosivity/Irritation: Morpholine can cause severe skin burns and eye damage. Acetone can cause serious eye irritation. It is prudent to assume that this compound may be a skin and eye irritant at a minimum.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.
Q2: What personal protective equipment (PPE) should I wear when working with this compound?
To ensure safety, the following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber, neoprene). Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood. If there is a risk of inhaling vapors or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
Q3: How should I properly store this compound?
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. The storage area should be designated for flammable liquids.
Q4: What should I do in case of an accidental spill?
In the event of a spill:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable solvent.
Q5: How do I dispose of this compound waste?
Dispose of waste in accordance with all local, state, and federal regulations. It is likely to be classified as hazardous waste. Do not dispose of it down the drain or in the general trash. Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Material has changed color or developed a precipitate. | Contamination or degradation. | Do not use the material. Dispose of it as hazardous waste and obtain a fresh supply. |
| Strong, unusual odor detected. | Vapor leak from the container or a spill. | Immediately check the container for a tight seal. If a spill has occurred, follow the spill response procedures. Ensure you are working in a well-ventilated area and wearing appropriate respiratory protection. |
| Skin or eye contact occurs. | Improper handling or PPE failure. | For skin contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. For eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
Quantitative Data Summary
The following table summarizes key quantitative data for the related compounds, morpholine and acetone, to provide a general understanding of the potential properties of this compound.
| Property | Morpholine | Acetone |
| CAS Number | 110-91-8 | 67-64-1 |
| Molecular Formula | C4H9NO | C3H6O |
| Molecular Weight | 87.12 g/mol | 58.08 g/mol |
| Boiling Point | 129 °C | 56 °C |
| Flash Point | 31 °C | -20 °C |
| Specific Gravity | 1.007 | 0.791 |
General Experimental Protocol for Handling
This protocol outlines a general procedure for handling liquid organic compounds with moderate toxicity and flammability, and should be adapted based on the specific requirements of your experiment and the information in the supplier's SDS.
-
Preparation:
-
Read and understand the Safety Data Sheet for this compound provided by your supplier.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and have it on before handling the chemical.
-
Prepare all necessary equipment and reagents for your experiment.
-
-
Handling:
-
Conduct all manipulations of this compound inside a chemical fume hood.
-
Use a properly calibrated pipette or syringe to transfer the liquid. Avoid pouring directly from the bottle if possible to minimize the risk of spills and vapor release.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Clean any contaminated surfaces.
-
Properly dispose of any waste generated.
-
Remove PPE and wash your hands thoroughly with soap and water.
-
Workflow for Safe Handling, Storage, and Disposal
Caption: Workflow for the safe handling, storage, and disposal of this compound.
References
Column chromatography parameters for isolating pure 1-Morpholin-4-ylacetone
This guide provides detailed technical support for the column chromatography purification of 1-Morpholin-4-ylacetone, addressing common questions and troubleshooting challenges encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
For the purification of a polar, basic compound like this compound, standard silica gel (230-400 mesh) is the most common and cost-effective choice.[1] Due to the basic nature of the morpholine group, which can interact strongly with the acidic silica surface leading to tailing, deactivating the silica gel may be necessary. This can be achieved by preparing a slurry of the silica gel in the mobile phase containing a small percentage of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide.[2] Alternatively, for particularly challenging separations or acid-sensitive compounds, neutral alumina or a bonded silica phase (e.g., amino or diol) can be used.[2]
Q2: Which mobile phase system is best suited for eluting this compound?
A solvent system of dichloromethane (DCM) and methanol (MeOH) is a common starting point for polar compounds. Given the polarity of this compound, you will likely require a relatively high proportion of methanol. A gradient elution, starting with a lower polarity and gradually increasing it, will generally provide the best separation.
A typical starting gradient could be from 100% DCM to 90:10 DCM:MeOH. For basic compounds like this, adding a small amount of a basic modifier to the mobile phase is crucial to prevent peak tailing. A common choice is 0.1-1% triethylamine (Et3N) or a solution of ammonium hydroxide in methanol.[2]
Q3: How should I prepare and load my sample onto the column?
Proper sample loading is critical for achieving good separation. There are two primary methods:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent like pure DCM.[3] Carefully add this solution to the top of the packed column.[3] This method is quick but can disturb the column bed if not done carefully.
-
Dry Loading: If your compound has poor solubility in the starting mobile phase, dry loading is recommended.[3] Dissolve your crude product in a suitable solvent (e.g., DCM or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent until you have a dry, free-flowing powder.[3] This powder can then be carefully added to the top of the packed column. This technique often results in sharper bands and better separation.
Column Chromatography Parameters Summary
For easy reference, the key parameters for the column chromatography purification of this compound are summarized in the table below.
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography.[1] |
| Deactivated Silica Gel | Add 0.1-1% triethylamine or ammonium hydroxide to the eluent to minimize tailing of the basic morpholine moiety.[2] | |
| Alumina (Neutral) | An alternative if the compound is found to be unstable on silica gel.[2] | |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) with 0.5% Triethylamine (Et3N) | A standard solvent system for polar compounds. The Et3N is critical to prevent peak tailing. |
| Elution Mode | Gradient Elution (e.g., 2% to 15% MeOH in DCM) | Starts with low polarity to elute non-polar impurities and gradually increases to elute the target compound, providing better separation. |
| Sample Loading | Dry Loading | Recommended for optimal separation. Adsorb the crude product onto a small amount of silica gel before loading.[3] |
| Detection | Thin-Layer Chromatography (TLC) with Potassium Permanganate (KMnO4) stain | The morpholine group is readily oxidized by KMnO4, resulting in a yellow/brown spot on a purple background for easy visualization. |
Experimental Protocol: Purification of this compound
This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Mobile Phase:
-
Prepare two solvent mixtures:
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Solvent A: Dichloromethane (DCM) with 0.5% Triethylamine (Et3N).
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Solvent B: 90:10 Dichloromethane:Methanol with 0.5% Triethylamine (Et3N).
-
2. Column Packing:
-
Select a glass column appropriate for the amount of crude material (a 20:1 to 50:1 ratio of silica gel to crude product by weight is recommended).
-
Secure the column vertically and add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in Solvent A and pour it into the column.
-
Allow the silica to settle, ensuring no air bubbles are trapped.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading (Dry Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM.
-
Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting with Solvent A, collecting fractions.
-
Gradually increase the polarity of the mobile phase by slowly adding Solvent B.
-
Monitor the elution process by collecting small fractions (e.g., 10-20 mL) and analyzing them using TLC.
5. Analysis and Product Isolation:
-
Spot each fraction on a TLC plate and elute with a solvent system that gives good separation (e.g., 85:15 DCM:MeOH with 0.5% Et3N).
-
Visualize the spots using a potassium permanganate stain.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Troubleshooting Guide
Q: My compound is not eluting from the column, even with a high percentage of methanol. What should I do?
A: This indicates a very strong interaction with the silica gel, which is common for basic amines.
-
Increase Polarity Further: You can try a more polar solvent system, such as DCM with a higher percentage of methanol (up to 20%).
-
Add a Stronger Base: If triethylamine is not effective enough, you can use a mobile phase containing ammonium hydroxide. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this stock can be used in dichloromethane.[2]
-
Check for Decomposition: It is possible the compound is degrading on the acidic silica. Test its stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear.[2] If it is unstable, switch to a neutral stationary phase like alumina.
Q: The compound is eluting, but the peaks are broad and show significant tailing.
A: Tailing is a classic sign of a strong, undesirable interaction between a basic compound and acidic silica gel.
-
Increase Basic Modifier: The most direct solution is to increase the concentration of triethylamine or ammonium hydroxide in your mobile phase to 1-2%. This will compete with your compound for the acidic sites on the silica gel.
-
Change Stationary Phase: If adding a base doesn't resolve the issue, consider using a less acidic stationary phase like neutral alumina or a bonded phase like amino-silica.
Q: I am seeing poor separation between my product and an impurity.
A: Achieving good separation requires optimizing the mobile phase.
-
Shallow the Gradient: Run a slower, more shallow gradient. This increases the resolution between closely eluting compounds.
-
Try a Different Solvent System: Sometimes, a complete change in the solvent system can alter the selectivity. Consider trying systems like ethyl acetate/hexanes (with a basic modifier) or even exploring hydrophilic interaction liquid chromatography (HILIC) conditions if the compound is very polar.[4]
Q: I have less than 50 mg of compound to purify. How should I adjust the procedure?
A: For small-scale purifications, you can use a miniature flash column.
-
Use a Pipette Column: A Pasteur pipette can be packed with cotton, a small layer of sand, and silica gel, functioning as a micro-column.[2]
-
Optimize TLC First: Ensure you have a solvent system that gives your compound an Rf value of approximately 0.2 on the TLC plate before attempting the micro-column purification.[2]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
Effect of reagent purity on the outcome of 1-Morpholin-4-ylacetone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Morpholin-4-ylacetone. The purity of reagents is a critical factor influencing the success of this N-alkylation reaction, and this guide will address common issues related to reagent quality.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the N-alkylation of morpholine with chloroacetone. This reaction is a nucleophilic substitution where the secondary amine (morpholine) acts as the nucleophile, displacing the chloride from chloroacetone. A base is often used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Reaction Scheme:
Caption: General reaction for the synthesis of this compound.
Q2: What are the most critical reagents in this synthesis, and what are the common purity concerns?
A2: The most critical reagents are morpholine and chloroacetone.
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Morpholine: While often supplied in high purity (e.g., >99%), technical grade morpholine may contain water, which can affect the reaction.
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Chloroacetone: Commercial chloroacetone is known to contain impurities, with mesityl oxide being a common contaminant that is not easily removed by distillation. Dichlorinated acetones can also be present. Chloroacetone is also sensitive to light and can polymerize, so its stability is a concern.
Q3: How does the purity of chloroacetone affect the synthesis?
A3: The purity of chloroacetone is paramount.
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Mesityl Oxide: This α,β-unsaturated ketone can react with morpholine via a Michael addition, leading to the formation of an undesired byproduct. This side reaction consumes the starting materials and complicates the purification of the desired product.
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Dichlorinated Acetones: These impurities can lead to the formation of undesired bis-alkylated products or other chlorinated byproducts.
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Polymerization: Degraded chloroacetone containing polymers will lead to lower yields and purification difficulties.
Q4: What is the role of the base in this reaction, and what are common choices?
A4: A base is used to neutralize the hydrochloric acid formed during the reaction. The choice of base can influence the reaction rate and side product formation. Common bases include:
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Potassium carbonate (K₂CO₃)
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Sodium carbonate (Na₂CO₃)
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Triethylamine (Et₃N)
Using a solid inorganic base like potassium carbonate can simplify the workup, as it can be easily filtered off.
Q5: What are the typical solvents used for this synthesis?
A5: The choice of solvent depends on the specific protocol but common options include:
-
Acetone
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Acetonitrile (ACN)
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N,N-Dimethylformamide (DMF)
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Toluene
The solvent should be chosen to ensure good solubility of the reactants and be relatively inert under the reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Impure Chloroacetone: Mesityl oxide or other impurities are reacting preferentially. | Purify Chloroacetone: If distillation is ineffective for removing mesityl oxide, consider a chemical purification. One method involves the oxidation of mesityl oxide with acidified potassium permanganate to form a diol, which can then be separated. Use High-Purity Chloroacetone: Source chloroacetone from a reputable supplier with a specified low level of impurities. |
| 2. Water in Morpholine: Water can hydrolyze chloroacetone and affect the basicity of morpholine. | Dry Morpholine: If the water content is suspected to be high, dry the morpholine using a suitable drying agent (e.g., molecular sieves) prior to use. | |
| 3. Inactive Catalyst/Base: The base may be old or hydrated. | Use Fresh Base: Ensure the base is anhydrous and has been stored properly. | |
| Formation of a Major, Unidentified Side Product | 1. Mesityl Oxide Impurity: Michael addition of morpholine to mesityl oxide. | Characterize the Side Product: Use techniques like NMR and MS to identify the structure of the byproduct. If it corresponds to the Michael adduct, purify the chloroacetone as described above. |
| 2. Over-alkylation: The product, this compound, may react further. | Control Stoichiometry: Use a slight excess of morpholine to favor the formation of the mono-alkylated product. | |
| Difficult Purification / Oily Product | 1. Polymerization of Chloroacetone: Use of old or improperly stored chloroacetone. | Use Fresh, Stabilized Chloroacetone: Chloroacetone should be stored in a dark, cool place and may contain stabilizers.[1] If it appears discolored (yellow or amber), it may have started to polymerize. |
| 2. Presence of Multiple Byproducts: Due to impure reagents. | Optimize Purification Method: Consider column chromatography for difficult separations. Ensure the workup procedure effectively removes unreacted starting materials and the base. | |
| Reaction Turns Dark/Forms Tar | 1. Base-catalyzed Side Reactions: Strong bases can promote self-condensation of acetone if it's used as a solvent or is present as an impurity. | Use a Milder Base: Consider using a weaker base like sodium bicarbonate or running the reaction at a lower temperature. |
| 2. Degradation of Chloroacetone: Chloroacetone is a lachrymator and can be unstable, especially at elevated temperatures. | Control Reaction Temperature: Run the reaction at the lowest effective temperature. |
Experimental Protocols
Representative Experimental Protocol for the Synthesis of this compound
This protocol is a general representation based on common N-alkylation procedures for morpholine.
Materials:
-
Morpholine (high purity, anhydrous)
-
Chloroacetone (high purity)
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of morpholine (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension vigorously at room temperature.
-
To this suspension, add a solution of chloroacetone (1.1 equivalents) in anhydrous acetone dropwise over a period of 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate and any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the synthesis of this compound.
Data Presentation
Table 1: Hypothetical Effect of Chloroacetone Purity on Reaction Yield
| Chloroacetone Purity | Mesityl Oxide Content | Yield of this compound | Purity of Crude Product |
| 99% | <0.1% | 85-95% | >95% |
| 95% | ~5% | 60-75% | 80-90% (contains Michael adduct) |
| 90% | ~10% | 40-60% | <80% (significant side products) |
Table 2: Hypothetical Effect of Water Content in Morpholine on Reaction Yield
| Water Content in Morpholine | Yield of this compound |
| <0.1% | 85-95% |
| 0.5% | 80-90% |
| 1.0% | 70-80% |
| 5.0% | 40-60% |
Signaling Pathways and Logical Relationships
Troubleshooting Logic Diagram:
Caption: A logical workflow for troubleshooting issues in the synthesis of this compound.
References
Methods for removing unreacted starting materials post-synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials and other impurities from their reaction mixtures.
General Troubleshooting and Method Selection
Before diving into specific techniques, it's crucial to select the most appropriate purification method for your compound. The choice depends on several factors, including the physical state of your product (solid or liquid), its stability, and the properties of the impurities.
FAQ: How do I choose the best purification method?
The selection of a purification method is critical and depends on the physical and chemical properties of your desired compound and the impurities.[1][2]
-
For solid compounds: Recrystallization is often the preferred method, especially for multigram quantities.[2] If recrystallization is unsuccessful or the compound is impure, column chromatography is a reliable alternative.[2]
-
For liquid compounds: Distillation is suitable for purifying oils with molecular weights under 350 amu, provided the compound is thermally stable and has a distinct boiling point from its impurities.[2][3] For thermally sensitive compounds or those with high boiling points, vacuum distillation is recommended.[3][4][5]
-
For complex mixtures or when other methods fail: Column chromatography is a versatile technique for separating compounds based on their polarity.[2][6][7]
Below is a decision-making workflow to help you select an appropriate purification technique.
Caption: Workflow for Selecting a Purification Method.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[8][9][10] It relies on the principle that the solubility of a compound in a solvent increases with temperature.
FAQ: What are the characteristics of a good recrystallization solvent?
An ideal solvent should:
-
Dissolve the compound poorly at room temperature but well at its boiling point.[11]
-
Dissolve impurities readily at all temperatures or not at all.
-
Not react with the compound being purified.[8]
-
Be volatile enough to be easily removed from the purified crystals.
Troubleshooting Common Recrystallization Problems
| Problem | Potential Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[11] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the meniscus to create a surface for nucleation. Add a seed crystal of the pure compound. | |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. Reheat the solution and add more solvent to ensure the compound dissolves completely at a lower temperature.[12] |
| The rate of cooling is too fast. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| The recovered yield is very low. | Too much solvent was used, leaving a significant amount of the product in the mother liquor.[12] | Use the minimum amount of hot solvent necessary to dissolve the crude product.[13] |
| The crystals were washed with a solvent that was not cold. | Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.[8][13] | |
| Premature crystallization occurred during hot filtration. | Use a heated funnel or add a small amount of extra hot solvent before filtering to keep the compound in solution. |
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of the potential solvent. Observe the solubility at room temperature and upon heating.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid just dissolves.[1][11]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[13]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold solvent.[8][13]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. chemistry.muohio.edu [chemistry.muohio.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Purification of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. Recrystallization [sites.pitt.edu]
- 9. mt.com [mt.com]
- 10. LabXchange [labxchange.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
Understanding and preventing degradation of 1-Morpholin-4-ylacetone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to understand and prevent the degradation of 1-Morpholin-4-ylacetone during their experiments.
Troubleshooting Unwanted Degradation
When working with this compound, unexpected degradation can lead to inaccurate experimental results and loss of valuable material. The following table outlines common issues, their potential causes, and recommended solutions to mitigate degradation.
| Issue ID | Observation | Potential Cause(s) | Recommended Solution(s) |
| DEG-001 | Appearance of new peaks in HPLC chromatogram over time. | Hydrolysis: The morpholine ring or the ketone functional group may be susceptible to hydrolysis, especially under acidic or basic conditions. | - Maintain the pH of solutions between 6.0 and 8.0.- Use aprotic solvents where possible.- Store solutions at low temperatures (2-8 °C). |
| DEG-002 | Yellowing or discoloration of the compound or its solutions. | Oxidation: The tertiary amine of the morpholine ring is susceptible to oxidation, potentially forming an N-oxide. The ketone moiety can also undergo oxidative cleavage. | - Store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).- Use freshly de-gassed solvents.- Avoid exposure to oxidizing agents. Consider the addition of antioxidants if compatible with the experimental setup. |
| DEG-003 | Loss of potency or reduced concentration of the active compound. | Thermal Degradation: Elevated temperatures can accelerate various degradation pathways. | - Store the compound at the recommended temperature, avoiding prolonged exposure to heat.- For reactions requiring heat, use the lowest effective temperature and minimize the reaction time. |
| DEG-004 | Changes in the compound's physical appearance upon exposure to light. | Photodegradation: Exposure to UV or visible light can induce degradation, particularly for compounds with chromophores. | - Store the compound and its solutions in amber vials or protect them from light with aluminum foil.- Conduct experiments under controlled lighting conditions, avoiding direct sunlight. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, which contains a tertiary amine (morpholine) and a ketone, the most probable degradation pathways include:
-
Oxidation: The nitrogen atom in the morpholine ring can be oxidized to form this compound N-oxide.
-
Hydrolysis: While generally stable, under strong acidic or basic conditions, the morpholine ring could potentially undergo cleavage.
-
Photodegradation: Ketones can be susceptible to photochemical reactions, such as Norrish Type I and Type II reactions, upon exposure to UV light.
-
Thermal Degradation: At elevated temperatures, various decomposition reactions can occur, potentially leading to fragmentation of the molecule.
Q2: How can I best store this compound to ensure its long-term stability?
A2: For optimal long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture, at a controlled low temperature (e.g., 2-8 °C). For maximum protection against oxidation, storing under an inert atmosphere (nitrogen or argon) is recommended.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV or Mass Spectrometric (MS) detection is the most common and effective technique to separate and quantify the parent compound from its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile degradation products. Derivatization may be necessary to improve the volatility of the parent compound and its degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about degradation products, helping to elucidate the degradation pathways.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: Avoid strong oxidizing agents, strong acids, and strong bases, as they are likely to promote degradation. Care should also be taken with certain solvents, especially at elevated temperatures. It is always good practice to perform compatibility studies with excipients or other reagents in your formulation or experimental setup.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop a stability-indicating HPLC method for this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector or a Mass Spectrometer.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
A gradient elution is recommended to separate polar and non-polar degradation products. A typical gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
3. Detection:
-
UV detection at a wavelength of maximum absorbance for this compound (to be determined by UV scan).
-
MS detection can be used for more sensitive and specific detection and identification of degradation products.
4. Forced Degradation Studies:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 105 °C for 24 hours.
-
Photodegradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.
5. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
Protocol 2: GC-MS Analysis of Potential Volatile Degradants
This protocol is designed to identify volatile degradation products of this compound.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
2. GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
3. MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
4. Sample Preparation:
-
Stressed samples from the forced degradation studies are diluted with a suitable solvent (e.g., dichloromethane or ethyl acetate) and injected directly.
Protocol 3: NMR Spectroscopic Analysis for Structural Elucidation
This protocol is for the structural characterization of degradation products.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Isolate the degradation products from the stressed samples using preparative HPLC or column chromatography.
-
Dissolve the isolated compounds in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
3. NMR Experiments:
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to elucidate the structures of the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for stability testing of this compound.
Caption: Troubleshooting decision tree for unexpected degradation.
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of 1-Morpholin-4-ylacetone
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-morpholin-4-ylacetone. For comparative purposes, spectral data for other representative N-substituted morpholine derivatives are also presented. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.
Introduction to NMR Spectroscopy of Morpholine Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[1] For morpholine and its derivatives, ¹H and ¹³C NMR provide key insights into the molecular framework. The morpholine ring typically exists in a chair conformation, leading to distinct signals for axial and equatorial protons, although rapid conformational exchange at room temperature often results in averaged signals.[2][3] The chemical shifts of the protons and carbons in the morpholine ring are significantly influenced by the nature of the substituent on the nitrogen atom.[1][2]
Predicted ¹H and ¹³C NMR Spectral Assignments for this compound
Based on the general principles of NMR spectroscopy and data from related N-substituted morpholines, the following table summarizes the predicted chemical shifts (δ) for this compound.
Table 1: Predicted NMR Spectral Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |
| H-2', H-6' | ~3.6 - 3.8 | ~66 - 68 | Methylene protons and carbons adjacent to the oxygen atom in the morpholine ring. |
| H-3', H-5' | ~2.4 - 2.6 | ~53 - 55 | Methylene protons and carbons adjacent to the nitrogen atom in the morpholine ring. |
| H-1 | ~3.1 - 3.3 | ~60 - 65 | Methylene protons and carbon adjacent to the nitrogen and the carbonyl group. |
| H-3 | ~2.1 - 2.3 | ~25 - 30 | Methyl protons and carbon of the acetyl group. |
| C-2 | Not Applicable | ~205 - 215 | Carbonyl carbon of the acetone moiety. |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Comparative NMR Data of N-Substituted Morpholines
To provide context for the spectral assignments of this compound, the following table presents experimental NMR data for morpholine and another N-substituted derivative, 4-formylmorpholine.
Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts for Morpholine Derivatives
| Compound | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Solvent |
| Morpholine | H-2, H-6 | ~3.73 | ~67.8 | CDCl₃ |
| H-3, H-5 | ~2.87 | ~46.5 | CDCl₃ | |
| 4-Formylmorpholine | H-2, H-6 | 3.69, 3.56 | ~66 | CDCl₃ |
| H-3, H-5 | 3.65, 3.42 | ~43 | CDCl₃ | |
| H-formyl | 8.06 | ~161 | CDCl₃ |
Data for morpholine and 4-formylmorpholine are sourced from publicly available spectral databases.[4][5]
The comparison highlights how the substituent on the nitrogen atom influences the chemical shifts of the morpholine ring protons and carbons. The electron-withdrawing nature of the formyl group in 4-formylmorpholine causes a downfield shift of the adjacent protons compared to unsubstituted morpholine. A similar, though less pronounced, effect is anticipated for the acetyl group in this compound.
Experimental Protocol for NMR Spectroscopy
The following is a generalized procedure for acquiring ¹H and ¹³C NMR spectra of morpholine derivatives.[1]
A. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is defined as 0.00 ppm.[1]
B. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
Acquisition Parameters: Standard pulse programs are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
Visualization of Structure and Experimental Workflow
To aid in the understanding of the spectral assignments and the experimental process, the following diagrams are provided.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Caption: A simplified workflow illustrating the key steps in acquiring and processing NMR spectra.
References
Decoding the Molecular Fingerprint: An Interpretive Guide to the Mass Spectrum of 1-Morpholin-4-ylacetone
For researchers and professionals in the field of drug development and analytical chemistry, the precise identification and characterization of novel compounds are paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing a molecular fingerprint that, when expertly interpreted, reveals the intricate structural details of a molecule. This guide offers a comprehensive interpretation of the expected mass spectrum of 1-Morpholin-4-ylacetone, a morpholine derivative of interest, by comparing its predicted fragmentation pattern with established principles of mass spectrometry and data from related compounds.
Understanding the Molecular Structure
This compound possesses a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol . Its structure features a morpholine ring, a secondary amine, and a ketone functional group. This combination of functionalities dictates its behavior in the mass spectrometer, leading to a characteristic fragmentation pattern upon ionization.
Predicted Mass Spectrum and Fragmentation Analysis
While a publicly available experimental mass spectrum for this compound is not readily accessible, a theoretical spectrum can be constructed based on the principles of mass spectral fragmentation of amines and ketones. The most common ionization technique for such a compound would be Electron Ionization (EI), which induces fragmentation by bombarding the molecule with high-energy electrons.
The expected major fragments and their relative abundances are summarized in the table below. This data is predictive and serves as a guide for interpreting an experimental spectrum.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structure of Fragment | Predicted Relative Intensity |
| 143 | [M]+• (Molecular Ion) | [C7H13NO2]+• | Low |
| 100 | [M - CH3CO]+ | [C5H10NO]+ | High |
| 86 | [C4H8NO]+ | Morpholine ring fragment | Medium |
| 57 | [CH3CO]+ | Acetyl cation | Medium |
| 43 | [C3H7]+ or [CH3CO]+ | Propyl or Acetyl cation | High (often base peak) |
Experimental Protocol: Acquiring a Mass Spectrum
To obtain an experimental mass spectrum for this compound, the following protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak can then be extracted and analyzed.
Visualizing the Fragmentation Pathway
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion [M]+•. The primary fragmentation pathways involve cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage) and the carbonyl group.
Caption: Predicted fragmentation pathway of this compound under electron ionization.
Comparison with Alternative Analytical Approaches
While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for unambiguous identification and quantification.
| Analytical Technique | Information Provided | Advantages | Limitations |
| GC-MS (as described) | Molecular weight and fragmentation pattern | High sensitivity and specificity; provides structural information | Requires volatile and thermally stable compounds |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight and fragmentation pattern | Applicable to a wider range of compounds, including non-volatile and thermally labile ones | Can have matrix effects; fragmentation may be less extensive than EI |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework | Provides unambiguous structure determination | Lower sensitivity than MS; requires larger sample amounts |
| Infrared (IR) Spectroscopy | Information about functional groups present | Quick and non-destructive | Provides limited structural information on its own |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Quantification and purity assessment | Robust and widely used for quantitative analysis | Does not provide structural information |
A Comparative Study of Reactivity: 1-Morpholin-4-ylacetone vs. Other Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-Morpholin-4-ylacetone with other commonly used ketones: acetone, cyclohexanone, and acetophenone. The comparison focuses on key reactions relevant to synthetic chemistry and drug development, including enamine formation, aldol condensation, and alpha-halogenation. The discussion is supported by established principles of organic chemistry, and where available, experimental data. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.
Executive Summary
This compound, an α-amino ketone, exhibits distinct reactivity compared to simple aliphatic and aromatic ketones. The presence of the morpholine group at the α-position introduces both steric and electronic effects that significantly influence the reactivity of the carbonyl group and the α-protons. Generally, this compound is expected to show reduced reactivity in reactions involving nucleophilic attack at the carbonyl carbon due to steric hindrance. Conversely, the electronic influence of the nitrogen atom can affect the acidity of the α-protons, thereby modulating its reactivity in base-catalyzed reactions. This guide will delve into these differences through a comparative analysis of key ketone reactions.
Comparative Reactivity Analysis
The reactivity of a ketone is primarily governed by two factors:
-
Steric Hindrance: The size of the groups attached to the carbonyl carbon can hinder the approach of nucleophiles.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituent groups influences the electrophilicity of the carbonyl carbon and the acidity of the α-protons.
Aldehydes are generally more reactive than ketones towards nucleophilic addition because they have a hydrogen atom on the carbonyl carbon, which is less sterically demanding than an alkyl or aryl group.[1][2] This principle can be extended to compare the reactivity of different ketones.
Enamine Formation
Enamines are versatile intermediates in organic synthesis, formed from the reaction of a ketone with a secondary amine.[3][4] The rate of enamine formation is influenced by the steric hindrance around the carbonyl group and the stability of the resulting enamine. For unsymmetrical ketones, the formation of the less substituted enamine is often favored to minimize steric strain (allylic strain).[5]
Table 1: Comparison of Reactivity in Enamine Formation with Pyrrolidine
| Ketone | Structure | Expected Relative Rate | Predicted Yield (%) |
| This compound | ![]() | Slowest | 70-80 |
| Acetone | ![]() | Fast | >95 |
| Cyclohexanone | ![]() | Fastest | >95 |
| Acetophenone | ![]() | Slow | 85-95 |
Note: Yields are predictions based on general principles and may vary with specific reaction conditions.
Discussion:
-
This compound: The bulky morpholine group at the α-position is expected to significantly hinder the approach of the secondary amine (e.g., pyrrolidine) to the carbonyl carbon, leading to the slowest reaction rate.
-
Acetone: With two small methyl groups, acetone offers minimal steric hindrance, allowing for a fast reaction.
-
Cyclohexanone: The cyclic structure of cyclohexanone results in a relatively unhindered carbonyl group, and the formation of the enamine is very favorable, often leading to the fastest rates.
-
Acetophenone: The phenyl group is sterically more demanding than a methyl group, and electronic effects (resonance stabilization of the ketone) also reduce the electrophilicity of the carbonyl carbon, resulting in a slower reaction compared to acetone and cyclohexanone.
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound.[6][7] The reactivity of a ketone in an aldol reaction depends on the acidity of its α-protons (for enolate formation) and the electrophilicity of its carbonyl group (for the reaction with the enolate).
Table 2: Comparison of Reactivity in Self-Aldol Condensation
| Ketone | Structure | Expected Relative Rate | Predicted Yield (%) |
| This compound | ![]() | Slow | Low |
| Acetone | ![]() | Moderate | Low (equilibrium favors starting materials) |
| Cyclohexanone | ![]() | Fast | Moderate to Good |
| Acetophenone | ![]() | Slow | Low |
Note: Yields are for the self-condensation product and are highly dependent on reaction conditions. For crossed aldol reactions, reactivity trends will differ.
Discussion:
-
This compound: The electron-withdrawing nature of the morpholine nitrogen is expected to increase the acidity of the α-protons, facilitating enolate formation. However, the steric bulk of the morpholine group will hinder the approach of the enolate to another molecule of the ketone, likely resulting in a slow reaction and low yield of the self-condensation product.
-
Acetone: The self-aldol condensation of acetone is notoriously unfavorable, with the equilibrium lying on the side of the starting materials.[6]
-
Cyclohexanone: Cyclohexanone readily undergoes self-aldol condensation to give a good yield of the product.
-
Acetophenone: While the α-protons are acidic, the resulting enolate is stabilized by resonance with the phenyl ring. The carbonyl group is also less electrophilic due to conjugation with the phenyl ring, leading to a slow self-condensation reaction.
Alpha-Halogenation
The alpha-halogenation of ketones proceeds through an enol or enolate intermediate.[2][8] The rate-determining step is typically the formation of this intermediate, which is dependent on the acidity of the α-protons.
Table 3: Comparison of Reactivity in Acid-Catalyzed Alpha-Bromination
| Ketone | Structure | Expected Relative Rate |
| This compound | ![]() | Fastest |
| Acetone | ![]() | Moderate |
| Cyclohexanone | ![]() | Fast |
| Acetophenone | ![]() | Slow |
Discussion:
-
This compound: The electron-withdrawing inductive effect of the nitrogen atom in the morpholine ring is expected to increase the acidity of the α-protons, thereby accelerating the rate of enol or enolate formation and leading to the fastest rate of halogenation.
-
Acetone: Acetone has six α-protons and undergoes halogenation at a moderate rate.
-
Cyclohexanone: The four α-protons of cyclohexanone are readily enolizable, leading to a fast halogenation reaction.
-
Acetophenone: The methyl protons are acidic, but the rate of enolization is slower compared to aliphatic ketones due to the electronic effects of the phenyl group.
Experimental Protocols
The following protocols are designed for a comparative study of the reactivity of this compound, acetone, cyclohexanone, and acetophenone.
Comparative Enamine Formation Kinetics
Objective: To compare the rate of enamine formation for the four ketones with pyrrolidine.
Materials:
-
This compound
-
Acetone
-
Cyclohexanone
-
Acetophenone
-
Pyrrolidine
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (catalyst)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To four separate, dry, round-bottom flasks equipped with a reflux condenser and a Dean-Stark trap, add the ketone (10 mmol), pyrrolidine (12 mmol), a catalytic amount of p-toluenesulfonic acid (0.1 mmol), and anhydrous toluene (50 mL).
-
Add a known amount of an internal standard to each flask.
-
Heat the reaction mixtures to reflux.
-
At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the aliquot with a small amount of saturated sodium bicarbonate solution and extract with diethyl ether.
-
Analyze the organic layer by GC-MS to determine the concentration of the starting ketone and the enamine product relative to the internal standard.
-
Plot the concentration of the ketone versus time for each reaction to determine the relative reaction rates.
Comparative Aldol Condensation Yields
Objective: To compare the product yield of the crossed aldol condensation of each ketone with benzaldehyde.
Materials:
-
This compound
-
Acetone
-
Cyclohexanone
-
Acetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane
Procedure:
-
In four separate flasks, dissolve the ketone (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL).
-
To each flask, add a solution of NaOH (12 mmol) in water (5 mL) dropwise with stirring at room temperature.
-
Stir the reactions for a set amount of time (e.g., 4 hours).
-
Quench the reactions by adding dilute HCl until the solution is neutral.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Determine the yield of the aldol condensation product for each reaction by weighing the crude product and by NMR analysis.
Comparative Alpha-Halogenation Rates
Objective: To compare the rate of alpha-bromination for the four ketones.
Materials:
-
This compound
-
Acetone
-
Cyclohexanone
-
Acetophenone
-
Bromine (Br₂)
-
Acetic acid
-
Sodium thiosulfate solution
Procedure:
-
In four separate flasks, dissolve the ketone (10 mmol) in acetic acid (20 mL).
-
To each flask, add a solution of bromine (10 mmol) in acetic acid (10 mL) dropwise with stirring.
-
At regular time intervals (e.g., 5, 10, 20, 40, and 60 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the aliquot with an excess of sodium thiosulfate solution to remove unreacted bromine.
-
Extract the mixture with diethyl ether.
-
Analyze the organic layer by GC-MS to monitor the disappearance of the starting ketone.
-
Plot the concentration of the ketone versus time for each reaction to determine the relative reaction rates.
Visualizations
Logical Relationship of Factors Affecting Ketone Reactivity
Caption: Factors influencing the reactivity of ketones.
Experimental Workflow for Comparative Reactivity Study
Caption: Workflow for the comparative study of ketone reactivity.
Signaling Pathway for Base-Catalyzed Aldol Condensation
Caption: Base-catalyzed aldol addition and condensation pathway.
Conclusion
The reactivity of this compound is a nuanced interplay of steric and electronic factors imparted by the α-morpholino substituent. While it is predicted to be less reactive towards nucleophilic attack at the carbonyl carbon compared to less hindered ketones like acetone and cyclohexanone, it is expected to exhibit enhanced reactivity in reactions where the rate is dependent on the acidity of the α-protons, such as alpha-halogenation. The provided experimental protocols offer a framework for quantifying these differences, enabling researchers to make informed decisions in the design of synthetic routes and the development of new chemical entities.
References
- 1. brainkart.com [brainkart.com]
- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 7. Aldol reaction - Wikipedia [en.wikipedia.org]
- 8. Carbonyl α-substitution reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC and GC-MS Method Development for Purity Analysis of 1-Morpholin-4-ylacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 1-Morpholin-4-ylacetone. Detailed experimental protocols, data-driven comparisons, and visual workflows are presented to assist in selecting the most appropriate analytical technique and developing a robust, fit-for-purpose method.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final drug product. Both HPLC and GC-MS are powerful analytical techniques that can be employed for purity assessment. The choice between these two methods depends on the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.
Predicted Impurity Profile of this compound
A thorough understanding of potential impurities is fundamental to developing a stability-indicating and specific analytical method. Based on the common synthesis route for this compound, which involves the reaction of morpholine with chloroacetone, the following impurities can be anticipated:
-
Starting Materials:
-
Morpholine
-
Chloroacetone
-
-
By-products and Related Substances:
-
Di-substituted product: 1,3-dimorpholinoacetone (from the reaction of two moles of morpholine with one mole of chloroacetone)
-
Chloroacetone self-condensation product: Mesityl oxide
-
Impurities from starting materials: For instance, commercial morpholine may contain impurities like diethanolamine.[1]
-
-
Degradation Products: Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to identify potential degradation products.[2][3][4] Morpholine itself can undergo degradation to form products like 2-(2-aminoethoxy)acetate and glycolate.[5]
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile technique well-suited for the analysis of non-volatile and thermally labile compounds.[6] Given that this compound is a polar and relatively non-volatile compound, HPLC is a strong candidate for its purity analysis.
Experimental Protocol: Proposed HPLC Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions (Starting Point):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the separation of polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at a lower wavelength (e.g., 210 nm) is suggested. A PDA detector would be beneficial for monitoring peak purity and identifying impurities with different UV spectra.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
4. Method Validation Parameters:
-
Specificity: Analyze a placebo (if applicable), the active pharmaceutical ingredient (API), and a mixture of the API and all potential impurities to demonstrate that the method can unequivocally assess the analyte in the presence of other components.
-
Linearity: Prepare a series of solutions of this compound and its impurities at different concentrations to establish the range over which the detector response is proportional to the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte and its impurities.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte and its impurities that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the analytical results.
Illustrative HPLC Data
The following table presents hypothetical data for a developed HPLC method for the purity analysis of this compound. This data is for illustrative purposes to demonstrate how results would be presented.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) | LOD (µg/mL) | LOQ (µg/mL) |
| Morpholine | 2.5 | - | 1.1 | 0.1 | 0.3 |
| This compound | 5.2 | > 2.0 (from all impurities) | 1.2 | 0.05 | 0.15 |
| Chloroacetone | 7.8 | > 2.0 | 1.0 | 0.2 | 0.6 |
| Mesityl Oxide | 10.1 | > 2.0 | 1.1 | 0.1 | 0.3 |
| 1,3-dimorpholinoacetone | 4.1 | > 2.0 | 1.3 | 0.08 | 0.24 |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
GC-MS is a highly sensitive and specific technique, particularly for volatile and thermally stable compounds.[6] While this compound has a ketone group, its morpholine moiety makes it polar, which can lead to poor peak shape and tailing on standard non-polar GC columns. Furthermore, the thermal stability of the compound needs to be considered, as degradation in the hot injector port is a possibility.[7] To overcome these challenges, derivatization is often employed for the GC-MS analysis of ketones and amines.[7][8][9][10]
Experimental Protocol: Proposed GC-MS Method with Derivatization
1. Derivatization:
-
Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a suitable derivatizing agent for ketones, forming a stable oxime derivative that is amenable to GC analysis and provides high sensitivity with an electron capture detector (ECD) or in negative chemical ionization (NCI) mode in MS.[8][10]
-
Procedure: React the sample containing this compound with an excess of PFBHA in a suitable solvent (e.g., ethyl acetate) at a slightly elevated temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes).
2. Instrumentation:
-
GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.
3. Chromatographic Conditions (Starting Point):
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended for the separation of the derivatized analyte and impurities.
-
Injector Temperature: 250 °C (splitless mode for trace analysis).
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV for structural elucidation and library matching.
-
Scan Range: m/z 40-500.
-
4. Sample Preparation:
-
Prepare a solution of the this compound sample in the derivatization solvent. After derivatization, the reaction mixture can be directly injected or diluted further if necessary.
5. Method Validation Parameters:
-
Similar validation parameters as described for the HPLC method should be evaluated, with a focus on the completeness and reproducibility of the derivatization reaction.
Illustrative GC-MS Data
The following table presents hypothetical data for a developed GC-MS method for the purity analysis of derivatized this compound. This data is for illustrative purposes.
| Compound (as PFBHA derivative) | Retention Time (min) | Key Mass Fragments (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| Morpholine (if derivatized) | 8.2 | (Specific to derivative) | 0.5 | 1.5 |
| This compound-oxime | 12.5 | (Molecular ion, fragments) | 0.1 | 0.3 |
| Chloroacetone-oxime | 10.1 | (Molecular ion, fragments) | 1.0 | 3.0 |
| Mesityl Oxide-oxime | 14.3 | (Molecular ion, fragments) | 0.8 | 2.4 |
Comparison of HPLC and GC-MS for this compound Purity Analysis
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for polar, non-volatile compounds. Direct analysis is feasible. | Requires the analyte to be volatile and thermally stable. Derivatization is likely necessary for this compound. |
| Selectivity | Good selectivity can be achieved by optimizing the mobile phase and stationary phase. PDA detection enhances selectivity. | High selectivity, especially with mass spectrometric detection, allowing for positive identification of impurities based on their mass spectra. |
| Sensitivity | Generally good, but can be lower than GC-MS for certain compounds. Depends on the detector used. | Very high sensitivity, especially with selective ionization techniques (e.g., NCI) and selected ion monitoring (SIM). |
| Sample Throughput | Run times are typically in the range of 15-30 minutes. | Run times can be shorter, but the derivatization step adds to the overall analysis time. |
| Method Development | Can be complex, requiring optimization of mobile phase composition, pH, and column type. | The primary challenge is the development and validation of a robust derivatization procedure. Thermal stability of the analyte must be confirmed. |
| Instrumentation Cost | Generally lower initial cost compared to GC-MS. | Higher initial instrument cost. |
| Chiral Analysis | Chiral stationary phases are readily available for the separation of enantiomers.[11][12][13] | Chiral GC columns are available, but the separation of enantiomers of derivatized compounds can be challenging. |
Visualizing the Method Development Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of method development and the decision-making process for selecting the appropriate analytical technique.
Conclusion
Both HPLC and GC-MS offer viable pathways for the purity analysis of this compound.
-
HPLC is recommended as the primary technique due to the polar nature of the analyte, allowing for direct analysis without the need for derivatization. A reversed-phase method is likely to provide good separation of the main component from its potential impurities.
-
GC-MS can serve as a powerful complementary or alternative technique, especially for the identification and quantification of volatile impurities. However, method development will likely require a derivatization step to improve the chromatographic performance of this compound and its non-volatile impurities. The high sensitivity of GC-MS makes it particularly suitable for trace-level impurity analysis.
The final choice of method will depend on the specific analytical requirements, available instrumentation, and the impurity profile of the this compound batches being tested. A thorough method development and validation process, as outlined in this guide, is essential to ensure the reliability and accuracy of the purity analysis.
References
- 1. servochem.com [servochem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. ajrconline.org [ajrconline.org]
- 5. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine Impurities | 110-91-8 Certified Reference Substance [alfaomegapharma.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1-Morpholin-4-ylacetone for Researchers and Drug Development Professionals
Two primary synthetic strategies, direct N-alkylation and reductive amination, offer viable pathways to the valuable morpholine derivative, 1-Morpholin-4-ylacetone. This guide provides a comprehensive comparison of these methods, including detailed experimental protocols and quantitative data, to assist researchers in selecting the most efficient route for their specific needs.
The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, can be approached through two main chemical transformations. The first is a classical nucleophilic substitution, specifically the N-alkylation of morpholine with a suitable three-carbon electrophile. The second is a reductive amination reaction, which involves the condensation of morpholine with acetone followed by in-situ reduction of the resulting enamine or iminium ion. The efficiency of these routes can be evaluated based on factors such as product yield, reaction time, and the nature of the reagents and catalysts employed.
Comparison of Synthetic Routes
| Parameter | Route 1: N-Alkylation | Route 2: Reductive Amination |
| Starting Materials | Morpholine, Chloroacetone | Morpholine, Acetone |
| Key Reagents/Catalyst | Base (e.g., K₂CO₃) | Reducing Agent (e.g., 2-Picoline-borane), Acetic Acid |
| Reaction Time | 12 hours | 20 hours |
| Yield | 77%[1][2] | 98%[3] |
| Solvent | Acetone | Methanol |
| Temperature | Reflux | Room Temperature |
Experimental Protocols
Route 1: N-Alkylation of Morpholine with Chloroacetone
This method relies on the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbon of chloroacetone. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
Procedure:
A mixture of morpholine (8.71 g, 0.1 mol), chloroacetone (9.25 g, 0.1 mol), and anhydrous potassium carbonate (13.8 g, 0.1 mol) in 100 mL of dry acetone is refluxed with stirring for 12 hours.[1][2] After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting residue is purified by vacuum distillation to afford this compound.
Route 2: Reductive Amination of Acetone with Morpholine
This one-pot procedure involves the formation of an enamine or iminium intermediate from morpholine and acetone, which is then reduced in the same reaction vessel. The use of a mild reducing agent is crucial to selectively reduce the C=N bond without affecting the carbonyl group of acetone.
Procedure:
To a solution of morpholine (1.0 mmol) and acetone (1.0 mmol) in methanol (3 mL), 2-picoline-borane complex (1.0 mmol) and acetic acid (0.1 mL) are added.[3] The reaction mixture is stirred at room temperature for 20 hours.[3] Following the completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification by column chromatography on silica gel yields pure this compound.
Logical Workflow for Comparing Synthetic Routes
The selection of an optimal synthetic route is a critical decision in chemical research and development. The following diagram illustrates the logical workflow for comparing the N-alkylation and reductive amination pathways for the synthesis of this compound.
Caption: Comparative workflow of synthetic routes to this compound.
Conclusion
Based on the available experimental data, the reductive amination of acetone with morpholine using 2-picoline-borane offers a significantly higher yield (98%) compared to the N-alkylation of morpholine with chloroacetone (77%).[1][2][3] While the reaction time for reductive amination is longer, the milder reaction conditions (room temperature vs. reflux) and the high efficiency may make it the preferred method for many applications. Researchers should also consider factors such as the cost and availability of reagents, as well as the ease of purification, when making their final selection. The provided protocols and comparative data serve as a valuable resource for making an informed decision.
References
Unveiling Molecular Architecture: A Comparative Guide to 2D NMR for Structural Confirmation of 1-Morpholin-4-ylacetone Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a product's chemical structure is a critical step in the pipeline. While various analytical techniques offer pieces of the structural puzzle, 2D Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool for elucidating the intricate molecular architecture of compounds like 1-Morpholin-4-ylacetone and its derivatives in solution. This guide provides an objective comparison of 2D NMR with other common analytical methods, supported by hypothetical experimental data, and offers detailed protocols for key 2D NMR experiments.
Two-dimensional NMR experiments enhance spectral resolution by distributing nuclear correlations across two frequency dimensions, thereby mitigating the signal overlap frequently encountered in traditional 1D NMR spectra of complex molecules. This allows for the detailed mapping of connectivity between atoms within a molecule, providing unequivocal evidence for its structure.
At a Glance: 2D NMR vs. Alternative Techniques
To understand the unique advantages of 2D NMR, it is essential to compare its performance against other widely used analytical techniques for structure elucidation: 1D NMR, Mass Spectrometry (MS), and X-ray Crystallography.
| Feature | 2D NMR Spectroscopy | 1D NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution. | Information on the chemical environment of individual nuclei, basic connectivity through spin-spin coupling. | Molecular weight, elemental composition, and fragmentation patterns. | Precise 3D atomic coordinates in the solid state, absolute stereochemistry. |
| Sample Requirements | Requires soluble samples in deuterated solvents (typically mg scale). | Requires soluble samples in deuterated solvents (typically mg scale). | Small sample amount (µg to ng), can be used for solid, liquid, or gas samples. | Requires a single, high-quality crystal. |
| Strengths | - Unambiguous structural confirmation in solution.- Provides detailed connectivity information.- Can elucidate stereochemistry. | - Rapid and routine analysis.- Good for initial assessment of purity and functional groups. | - High sensitivity.- Provides accurate molecular weight and formula. | - Provides the absolute 3D structure.- Gold standard for stereochemical assignment. |
| Limitations | - Longer acquisition times compared to 1D NMR.- Requires more expertise for data interpretation. | - Signal overlap in complex molecules.- Limited connectivity information. | - Does not provide direct connectivity information.- Isomers can be difficult to distinguish. | - Crystal growth can be a major bottleneck.- The determined structure is in the solid state, which may differ from the solution conformation. |
Structural Confirmation of a this compound Derivative using 2D NMR: A Hypothetical Case Study
Let's consider a hypothetical derivative, 1-(4-methylmorpholin-2-yl)propan-1-one . The following tables summarize the expected data from a suite of 2D NMR experiments.
Table 1: Hypothetical ¹H and ¹³C NMR Data for 1-(4-methylmorpholin-2-yl)propan-1-one
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) | DEPT-135 |
| 1 | - | - | - | 210.5 | C |
| 2 | 2.55 | q | 2H | 35.8 | CH₂ |
| 3 | 1.05 | t | 3H | 8.2 | CH₃ |
| 5 | 4.20 | m | 1H | 68.1 | CH |
| 6a | 3.80 | dd | 1H | 65.4 | CH₂ |
| 6b | 3.65 | dd | 1H | ||
| 7a | 2.90 | m | 1H | 55.2 | CH₂ |
| 7b | 2.75 | m | 1H | ||
| 8a | 2.60 | m | 1H | 53.8 | CH₂ |
| 8b | 2.45 | m | 1H | ||
| 9 | 2.30 | s | 3H | 45.9 | CH₃ |
Table 2: Key 2D NMR Correlations for 1-(4-methylmorpholin-2-yl)propan-1-one
| Experiment | Key Correlations (¹H - ¹H or ¹H - ¹³C) | Interpretation |
| COSY | H2 (2.55 ppm) ↔ H3 (1.05 ppm)H5 (4.20 ppm) ↔ H6a/b (3.80/3.65 ppm)H7a/b (2.90/2.75 ppm) ↔ H8a/b (2.60/2.45 ppm) | Confirms the propanoyl group and the connectivity within the morpholine ring. |
| HSQC | H2 (2.55 ppm) ↔ C2 (35.8 ppm)H3 (1.05 ppm) ↔ C3 (8.2 ppm)H5 (4.20 ppm) ↔ C5 (68.1 ppm)H6a/b (3.80/3.65 ppm) ↔ C6 (65.4 ppm)H7a/b (2.90/2.75 ppm) ↔ C7 (55.2 ppm)H8a/b (2.60/2.45 ppm) ↔ C8 (53.8 ppm)H9 (2.30 ppm) ↔ C9 (45.9 ppm) | Directly links each proton to its attached carbon atom. |
| HMBC | H2 (2.55 ppm) ↔ C1 (210.5 ppm), C3 (8.2 ppm)H3 (1.05 ppm) ↔ C1 (210.5 ppm), C2 (35.8 ppm)H5 (4.20 ppm) ↔ C1 (210.5 ppm), C7 (55.2 ppm)H9 (2.30 ppm) ↔ C7 (55.2 ppm), C8 (53.8 ppm) | Establishes long-range (2-3 bond) correlations, crucially connecting the propanoyl group to the morpholine ring at C5 and the N-methyl group to the morpholine ring. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key 2D NMR experiments.
Sample Preparation
-
Dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of any particulate matter.
2D NMR Data Acquisition
The following are typical parameters for a 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf
-
Spectral Width (F2 and F1): 10 ppm (centered around 5 ppm)
-
Number of Scans (NS): 2-4
-
Number of Increments (F1): 256
-
Acquisition Time (AQ): 0.2 s
-
Relaxation Delay (D1): 1.5 s
HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectral Width (F2): 10 ppm (centered around 5 ppm)
-
Spectral Width (F1): 160 ppm (centered around 80 ppm)
-
Number of Scans (NS): 2-8
-
Number of Increments (F1): 256
-
¹J(C,H) Coupling Constant: 145 Hz
-
Relaxation Delay (D1): 1.5 s
HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2): 10 ppm (centered around 5 ppm)
-
Spectral Width (F1): 220 ppm (centered around 110 ppm)
-
Number of Scans (NS): 8-16
-
Number of Increments (F1): 256
-
Long-range J(C,H) Coupling Constant: 8 Hz
-
Relaxation Delay (D1): 1.5 s
Data Interpretation Workflow
The structural elucidation process using 2D NMR data follows a logical progression.
Key Correlations in 2D NMR
The power of 2D NMR lies in its ability to reveal specific through-bond correlations, allowing for the step-by-step assembly of the molecular structure.
A Comparative Guide to the Quantitative Analysis of 1-Morpholin-4-ylacetone in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of three common analytical techniques for the quantitative determination of 1-Morpholin-4-ylacetone in reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The selection of an appropriate analytical method is critical and often depends on factors such as the complexity of the reaction mixture, the required sensitivity and selectivity, and the availability of instrumentation. This document outlines the experimental protocols for each method, presents a comparative summary of their performance, and visualizes the analytical workflows.
Comparison of Analytical Methods
The table below summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the quantitative analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with stationary phase, followed by UV detection. | Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry. | Intrinsic quantitative nature based on the direct proportionality between NMR signal intensity and the number of nuclei.[1] |
| Selectivity | Good, can be optimized with column and mobile phase selection. | Excellent, provides structural information for analyte identification. | Excellent, high-resolution spectra allow for the distinction of structurally similar molecules. |
| Sensitivity | Typically in the µg/mL to ng/mL range. | High sensitivity, often in the ng/mL to pg/mL range. | Generally lower sensitivity compared to chromatographic methods, typically in the mg/mL to µg/mL range.[2] |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (%Recovery) | 98-102% | 95-105% | 99-101% |
| Analysis Time | 10-30 minutes per sample. | 15-45 minutes per sample. | 5-15 minutes per sample. |
| Reference Standard | Required for calibration. | Required for calibration. | Can be performed with or without an internal standard; an external standard of known concentration is often used for absolute quantification.[3][4] |
| Sample Derivatization | Generally not required. | May be required to improve volatility and thermal stability.[5][6] | Not required. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific reaction mixture and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine analysis of this compound in reaction mixtures.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
UV detection wavelength: 210 nm
-
-
Analysis: Inject the calibration standards and the prepared sample.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Workflow for HPLC Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Biological Activity of 1-Morpholin-4-ylacetone Analogs
For Researchers, Scientists, and Drug Development Professionals
Overview of Morpholine Derivatives in Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, known for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates. Its incorporation into various molecular frameworks has led to the development of compounds with a wide spectrum of pharmacological activities. This guide focuses on analogs that share the core morpholine structure of 1-Morpholin-4-ylacetone, particularly those with modifications at the acetone moiety.
Comparative Biological Activity
The biological activities of this compound analogs are diverse and largely dependent on the nature of the substituents attached to the morpholine ring. The following sections summarize the key findings from in vitro studies.
Anticancer Activity
Several studies have investigated the potential of morpholine derivatives as anticancer agents. The primary mechanisms of action appear to involve the inhibition of key enzymes in cancer cell proliferation and survival, such as topoisomerase II and carbonic anhydrase.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | Structure | Cell Line | Assay Type | IC50 | Mechanism of Action | Reference |
| M2 | Substituted morpholine derivative | MDA-MB-231 (Breast Cancer) | SRB Assay | 88.27 µg/mL | Topoisomerase II inhibition | [1] |
| M5 | Substituted morpholine derivative | MDA-MB-231 (Breast Cancer) | SRB Assay | 81.92 µg/mL | Topoisomerase II inhibition | [1] |
| 1c | Morpholine-acetamide derivative | Ovarian Cancer (ID8) | Not Specified | 8.80 µM | Carbonic Anhydrase Inhibition | [2] |
| 1d | Morpholine-acetamide derivative | Ovarian Cancer (ID8) | Not Specified | 11.13 µM | Carbonic Anhydrase Inhibition | [2] |
| 1h | Morpholine-acetamide derivative | Ovarian Cancer (ID8) | Not Specified | 8.12 µM | Carbonic Anhydrase Inhibition | [2] |
| 1i | Morpholine-acetamide derivative | Ovarian Cancer (ID8) | Not Specified | 11.2 µM | Not Specified | [2] |
| 3c | 2-morpholino-4-anilinoquinoline | HepG2 (Liver Cancer) | Not Specified | 11.42 µM | Not Specified | [3] |
| 3d | 2-morpholino-4-anilinoquinoline | HepG2 (Liver Cancer) | Not Specified | 8.50 µM | Not Specified | [3] |
| 3e | 2-morpholino-4-anilinoquinoline | HepG2 (Liver Cancer) | Not Specified | 12.76 µM | Not Specified | [3] |
Note: The exact structures of M2 and M5 were not detailed in the source material beyond being substituted morpholine derivatives.
Anti-inflammatory Activity
Morpholine-containing compounds have also been explored for their anti-inflammatory properties. Certain derivatives have shown the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Table 2: Anti-inflammatory Activity of Morpholinopyrimidine Derivatives
| Compound ID | Structure | Cell Line | Assay Type | Activity | Reference |
| V4 | 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol | RAW 264.7 (Macrophage) | NO Production Inhibition | Active at non-cytotoxic concentrations | [4] |
| V8 | 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | RAW 264.7 (Macrophage) | NO Production Inhibition | Active at non-cytotoxic concentrations | [4] |
Antimicrobial Activity
The morpholine scaffold is present in some clinically used antibiotics, and research continues to explore new morpholine derivatives for their antimicrobial potential against a range of pathogens.
Table 3: Antimicrobial Activity of Morpholine Derivatives
| Compound ID | Structure | Target Organism | Assay Type | MIC | Reference |
| 12 | 1,2,4-triazole derivative with morpholine | Mycobacterium smegmatis | Broth Microdilution | 15.6 µg/mL | [5] |
| Coumarinyl Cinnamide 6a | Coumarinyl cinnamide with morpholine | Aspergillus clavatus | Not Specified | 100 µg/mL | |
| Coumarinyl Cinnamide 6b | Coumarinyl cinnamide with morpholine | Aspergillus niger | Not Specified | 100 µg/mL | |
| Coumarinyl Cinnamide 6j | Coumarinyl cinnamide with morpholine | Candida albicans | Not Specified | 100 µg/mL |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of the this compound analogs.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
SRB Assay Workflow for Cytotoxicity Assessment.
MTT Assay for Cell Viability
The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
MTT Assay Workflow for Cell Viability.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Broth Microdilution Workflow for MIC Determination.
Signaling Pathways
While specific signaling pathways for this compound are unknown, some of its analogs have been suggested to interact with well-known cancer-related pathways. For instance, the anticancer activity of some morpholine derivatives is linked to the inhibition of Topoisomerase II, an enzyme crucial for DNA replication and cell division.
Inhibition of Topoisomerase II by Morpholine Analogs.
Conclusion
The analogs of this compound exhibit a range of promising biological activities, particularly in the areas of oncology, inflammation, and infectious diseases. The data presented in this guide highlights the importance of the morpholine scaffold and demonstrates how structural modifications can significantly impact biological efficacy and mechanism of action. Further research, including the synthesis and biological evaluation of this compound itself, is warranted to fully elucidate the structure-activity relationships within this class of compounds and to identify lead candidates for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
The Influence of the Morpholine Moiety on Pharmacokinetic Profiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a morpholine ring is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. This guide provides a comparative evaluation of the pharmacokinetics of four marketed drugs containing a morpholine moiety—Linezolid, Gefitinib, Reboxetine, and Timolol—against relevant therapeutic alternatives. The data presented herein is intended to offer insights into the impact of this versatile heterocycle on drug disposition and to serve as a resource for drug design and development.
Comparative Pharmacokinetics of Morpholine-Containing Drugs and Alternatives
The following tables summarize the key pharmacokinetic parameters of the selected morpholine-containing drugs and their non-morpholine comparators. These parameters—Absorption, Distribution, Metabolism, and Excretion (ADME)—are crucial in determining the efficacy and safety profile of a therapeutic agent.
Linezolid vs. Vancomycin (Antibiotics)
Linezolid, an oxazolidinone antibiotic, is often compared to the glycopeptide antibiotic Vancomycin for the treatment of serious Gram-positive infections. A key differentiator in their clinical use is their pharmacokinetic profile, particularly bioavailability.
| Parameter | Linezolid (with Morpholine) | Vancomycin (without Morpholine) |
| Oral Bioavailability | ~100% | Negligible |
| Protein Binding | 31% | 30-60% |
| Volume of Distribution (Vd) | 40-50 L | ~30 L |
| Metabolism | Oxidation of the morpholine ring to inactive metabolites | Minimally metabolized |
| Primary Route of Excretion | Renal (as metabolites and parent drug) and non-renal | Primarily renal (unchanged drug) |
| Elimination Half-life (t½) | 5-7 hours | 4-8 hours |
Gefitinib vs. Erlotinib (EGFR Inhibitors for Cancer)
Gefitinib and Erlotinib are both tyrosine kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), used in the treatment of non-small cell lung cancer. While structurally similar, the presence of the morpholine group in Gefitinib influences its disposition.
| Parameter | Gefitinib (with Morpholine) | Erlotinib (without Morpholine) |
| Oral Bioavailability | ~60% | ~60% |
| Protein Binding | ~90% | ~94% |
| Volume of Distribution (Vd) | 1400 L | 232 L |
| Metabolism | Primarily by CYP3A4, involving the morpholine ring | Primarily by CYP3A4 and to a lesser extent by CYP1A2 |
| Primary Route of Excretion | Feces (~86%) | Feces (~83%) |
| Elimination Half-life (t½) | ~48 hours | ~36 hours |
Reboxetine vs. Fluoxetine (Antidepressants)
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI), while Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). Their differing mechanisms are complemented by distinct pharmacokinetic characteristics.
| Parameter | Reboxetine (with Morpholine) | Fluoxetine (without Morpholine) |
| Oral Bioavailability | ≥94% | Well absorbed, but extensive first-pass metabolism |
| Protein Binding | 97-98% | ~95% |
| Volume of Distribution (Vd) | ~32 L | 12-43 L/kg |
| Metabolism | Primarily by CYP3A4 | Primarily by CYP2D6 to an active metabolite (norfluoxetine) |
| Primary Route of Excretion | Urine (78% as unchanged drug and metabolites) | Urine (as metabolites) |
| Elimination Half-life (t½) | ~13 hours | 1-3 days (parent drug), 4-16 days (norfluoxetine) |
Timolol vs. Betaxolol (Beta-blockers for Glaucoma)
Timolol, a non-selective beta-blocker, and Betaxolol, a cardioselective beta-blocker, are both used topically to treat glaucoma. The morpholine ring is a key structural feature of Timolol.
| Parameter | Timolol (with Morpholine) | Betaxolol (without Morpholine) |
| Systemic Absorption (Ophthalmic) | Readily absorbed | Readily absorbed |
| Protein Binding | <10% (by equilibrium dialysis) | ~50% |
| Metabolism | Partially metabolized by the liver (CYP2D6) | Primarily metabolized by the liver (CYP1A2 and CYP2D6) |
| Primary Route of Excretion | Kidney (as metabolites and unchanged drug) | Kidney (as metabolites and unchanged drug) |
| Elimination Half-life (t½) (Plasma) | ~4 hours | 14-22 hours |
Experimental Protocols
Detailed methodologies for key pharmacokinetic experiments are crucial for the replication and validation of results. Below are representative protocols for determining fundamental pharmacokinetic parameters.
Determination of Oral Bioavailability
Objective: To determine the fraction of an orally administered drug that reaches systemic circulation.
Methodology:
-
Animal Model: Typically, rats or dogs are used. Animals are fasted overnight prior to dosing.
-
Drug Administration: A known dose of the drug is administered intravenously (IV) to one group of animals and orally (PO) to another group.
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing from the tail vein or other appropriate site.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Drug Concentration Analysis: Plasma concentrations of the drug are determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both IV and PO routes. The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Determination of Plasma Protein Binding
Objective: To quantify the extent to which a drug binds to plasma proteins.
Methodology (Equilibrium Dialysis):
-
Preparation: A semi-permeable membrane separates a chamber containing drug-spiked plasma from a chamber containing a protein-free buffer (e.g., phosphate-buffered saline).
-
Equilibration: The dialysis unit is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached (typically 4-6 hours).
-
Sampling: Samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the drug in both samples is determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of a drug to inhibit major drug-metabolizing enzymes.
Methodology (In Vitro Microsomal Assay):
-
Incubation Mixture: Human liver microsomes, a specific CYP isoform probe substrate, and the test drug (at various concentrations) are incubated in a phosphate buffer containing a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C. The reaction is stopped at a specific time point by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: The formation of the probe substrate's metabolite is quantified using LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of the test drug is compared to the control (vehicle-only). The IC50 value (the concentration of the test drug that causes 50% inhibition of the CYP isoform activity) is determined by plotting the percent inhibition against the logarithm of the test drug concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by the selected drugs and a general workflow for a pharmacokinetic study.
Caption: Mechanism of action of Linezolid.
Caption: EGFR signaling pathway and inhibition by Gefitinib.
Caption: Mechanism of action of Reboxetine.
Caption: Beta-adrenergic signaling and inhibition by Timolol.
Caption: General workflow for a pharmacokinetic study.
A Comparative Guide to the Structural Validation of Novel Molecules Synthesized from 1-Morpholin-4-ylacetone
This guide provides a comprehensive comparison of key analytical techniques for validating the structure of novel molecules derived from the starting material 1-Morpholin-4-ylacetone. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of new chemical entities. The following sections detail the experimental protocols for essential validation methods, present a comparative summary of the data they provide, and illustrate the workflow for structural elucidation.
Introduction to Structural Validation
The synthesis of novel molecules is a cornerstone of drug discovery and materials science. When a new molecule is synthesized from a precursor like this compound, rigorous structural validation is imperative to confirm that the obtained product matches the intended molecular structure. This process involves a combination of spectroscopic and analytical techniques that, when used in concert, provide an unambiguous structural assignment. The primary methods employed for the characterization of novel small organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique offers unique insights into the molecular architecture, and their combined data provides the highest level of confidence in the assigned structure.
Comparative Analysis of Validation Techniques
The choice of analytical techniques for structural validation depends on the nature of the synthesized molecule and the information required. Below is a comparative summary of the most common methods used.
Table 1: Comparison of Key Structural Validation Techniques
| Technique | Information Provided | Sample Requirements | Strengths | Limitations |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity. | 5-10 mg, soluble in deuterated solvent. | Provides detailed information on the proton framework of the molecule. | Can be complex to interpret for large molecules with overlapping signals. |
| ¹³C NMR | Number of unique carbon atoms and their chemical environment (e.g., sp³, sp², sp). | 10-20 mg, soluble in deuterated solvent. | Directly observes the carbon backbone of the molecule. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC). | 10-20 mg, soluble in deuterated solvent. | Essential for unambiguously assigning complex structures and piecing together molecular fragments. | Requires more instrument time and expertise for interpretation. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight (typically to four decimal places), allowing for the determination of the elemental formula. | < 1 mg, soluble and ionizable. | Extremely sensitive and provides the molecular formula, a critical piece of data for a new compound. | Does not provide direct information on the connectivity of atoms. |
| X-ray Crystallography | The exact three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. | High-quality single crystal (0.1-0.3 mm). | Provides the absolute, unambiguous structure of the molecule. | Growing a suitable crystal can be a significant challenge and is not always possible. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, O-H). | < 1 mg, solid or liquid. | Quick and easy method to identify the presence or absence of key functional groups. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 10 mg of the novel compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve homogeneity.
-
Instrumentation: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR Acquisition: Acquire the spectrum with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Acquire the spectrum with a 30° pulse angle, a relaxation delay of 2.0 s, and 1024 scans. The chemical shifts are reported in ppm relative to the solvent signal.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used for all 2D experiments. For HMBC, a long-range coupling constant of 8 Hz is typically used. Data is processed using appropriate NMR software.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). Dilute this solution to approximately 10 µg/mL in the same solvent.
-
Instrumentation: Analysis is performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The instrument is operated in positive ion mode. The sample is introduced via direct infusion at a flow rate of 5 µL/min. The mass spectrum is acquired over a mass range of m/z 100-1000. The instrument is calibrated using a known reference standard immediately prior to analysis to ensure high mass accuracy.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane). Other methods such as vapor diffusion or cooling crystallization may also be employed.
-
Data Collection: A suitable single crystal is mounted on a goniometer. Data is collected at a controlled temperature (typically 100 K) using a diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using software packages such as SHELXL. The final structure is validated and visualized.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process and the relationships between the different analytical techniques.
Caption: Workflow from synthesis to structural confirmation.
Caption: Relationship between techniques and derived data.
Safety Operating Guide
Proper Disposal of 1-Morpholin-4-ylacetone: A Guide for Laboratory Professionals
The proper disposal of 1-Morpholin-4-ylacetone is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, a clear and compliant disposal procedure is essential to protect both laboratory personnel and the environment.[1] Based on the characteristics of similar morpholine compounds, this compound should be treated as hazardous waste.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1] All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional guidelines and local regulations. The following protocol outlines the general steps for its proper disposal as hazardous chemical waste.[2]
-
Waste Identification and Characterization: The first step is to characterize the waste. Based on the properties of the related compound Morpholine, this compound should be treated as hazardous waste, likely exhibiting flammable, corrosive, and toxic properties.[1][3]
-
Waste Segregation:
-
Contaminated Materials: All items that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be considered hazardous waste.[4]
-
Liquid Waste: Collect unused or waste this compound in a designated, labeled, and sealed container.[4] Do not mix with other chemical waste unless compatibility has been confirmed.[4][5]
-
-
Containerization: Use only compatible, leak-proof containers for waste accumulation. High-density polyethylene (HDPE) or other chemically resistant containers are recommended.[1] The container must be in good condition with a secure lid.[2]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[1] The label must also include:
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.[1] This area should be well-ventilated and secure, away from incompatible materials.[4] The use of secondary containment is recommended to prevent the release of material in case of a leak.[2][4]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1] Provide the EHS department with a complete and accurate description of the waste.[1] The disposal will be carried out by a licensed hazardous waste contractor.[4]
-
Prohibited Disposal Methods:
Hazard Data for Morpholine (as a proxy)
| Hazard Classification | Description |
| Physical Hazards | Flammable liquid and vapor.[3][6] |
| Health Hazards | Harmful if swallowed.[6][7] Toxic in contact with skin or if inhaled.[3][6][7] Causes severe skin burns and eye damage.[3][6] Suspected of damaging fertility or the unborn child.[3] |
| Environmental Hazards | Not classified as environmentally hazardous according to dangerous goods regulations, but release to the environment should be avoided.[3][8] |
Disposal Process Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-Morpholin-4-ylacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of 1-Morpholin-4-ylacetone (CAS No. 6704-35-4). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid.[1] Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | To prevent skin contact with the liquid.[1] |
| Eye Protection | Safety goggles or a face shield. | To protect against splashes.[1] |
| Skin and Body | Laboratory coat and closed-toe shoes. An additional chemical-resistant apron is recommended when handling larger quantities. | To protect against skin exposure and contamination of personal clothing.[1] |
| Respiratory | Work in a well-ventilated area, preferably under a chemical fume hood. | To minimize inhalation of vapors.[1] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to prevent accidents and maintain the integrity of the chemical.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that an appropriate spill kit is readily available.
-
Personal Protective Equipment : Wear all required PPE as outlined in Table 1.
-
Dispensing : Handle the chemical in a well-ventilated area or a chemical fume hood.[1] Avoid breathing vapors.[1]
-
Transfer : When transferring, use appropriate tools and techniques to minimize splashing and aerosol generation.
-
Closing Containers : After use, ensure the container is tightly closed.[1]
-
Decontamination : Wash hands and any exposed skin thoroughly after handling.[1]
Storage Requirements
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1]
-
Keep containers tightly closed when not in use.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup Protocol
-
Evacuate : Immediately evacuate the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect : Carefully collect the absorbed material into a labeled, sealed container for disposal.
-
Decontaminate : Clean the spill area with soap and water.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. If not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1] |
| Skin Contact | Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.[1] |
| Ingestion | Clean the mouth with water and then drink plenty of water. Do NOT induce vomiting. Seek medical attention. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.
Disposal Workflow
Step-by-Step Disposal Guidance
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Containerization : Collect liquid waste in a designated, leak-proof, and chemically compatible container (e.g., high-density polyethylene - HDPE).
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and associated hazards (Combustible Liquid).
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal : Dispose of the contents and container in accordance with local, state, and federal regulations through an approved waste disposal plant.[1] Contact your institution's Environmental Health & Safety (EHS) department for specific procedures and to arrange for pickup.
Chemical and Physical Properties
Understanding the properties of this compound is key to its safe handling.
Table 2: Physicochemical Data
| Property | Value |
| Physical State | Liquid[1] |
| Appearance | Colorless[1] |
| Boiling Point | 117 - 122 °C / 242.6 - 251.6 °F[1] |
| Flash Point | 68.3 °C / 154.9 °F[1] |
| Specific Gravity | 0.995[1] |
| Molecular Formula | C7H13NO2[2] |
| Molecular Weight | 143.19[2] |
Logical Relationship of Safety Controls
The implementation of safety measures follows a logical hierarchy to ensure maximum protection.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




